molecular formula C9H9FO B063552 3-(2-Fluorophenyl)propionaldehyde CAS No. 175143-93-8

3-(2-Fluorophenyl)propionaldehyde

Cat. No.: B063552
CAS No.: 175143-93-8
M. Wt: 152.16 g/mol
InChI Key: RZURDERFVOUZFX-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)propionaldehyde is a versatile and high-value aromatic aldehyde building block extensively employed in organic synthesis and medicinal chemistry research. Its core utility stems from the synergistic reactivity of the propionaldehyde side chain and the strategic fluorine substitution on the phenyl ring. The aldehyde group serves as a critical handle for diverse chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions, to construct complex molecular architectures. The ortho-fluorine atom is of particular significance; it acts as a bioisostere, influences the molecule's electronic distribution and lipophilicity, and can engage in specific non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with biological targets, thereby modulating the pharmacokinetic and pharmacodynamic properties of resultant compounds. This makes it a privileged intermediate in the design and synthesis of novel pharmaceutical candidates, such as central nervous system (CNS) agents, enzyme inhibitors, and receptor ligands. Furthermore, it finds application in materials science as a precursor for the development of fluorinated polymers and liquid crystals. Our product is synthesized to the highest standards, ensuring exceptional purity and lot-to-lot consistency to guarantee reliable and reproducible experimental outcomes for your research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZURDERFVOUZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471015
Record name 3-(2-Fluorophenyl)propionaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175143-93-8
Record name 2-Fluorobenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175143-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)propionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)propionaldehyde (CAS Number: 175143-93-8), a fluorinated aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its applications in research and drug development.

Core Compound Information

CAS Number: 175143-93-8[1]

IUPAC Name: 3-(2-fluorophenyl)propanal[1]

Synonyms: this compound, 3-(2-FLUORO-PHENYL)-PROPIONALDEHYDE, BENZENEPROPANAL, 2-FLUORO-[1]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. The majority of the available data is based on computational models.

PropertyValueSource
Molecular FormulaC₉H₉FOPubChem[1]
Molecular Weight152.16 g/mol PubChem[1]
XLogP31.7PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass152.063743068 DaPubChem[1]
Monoisotopic Mass152.063743068 DaPubChem[1]
Topological Polar Surface Area17.1 ŲPubChem[1]
Heavy Atom Count11PubChem[1]
Complexity125PubChem[1]

Synthesis and Experimental Protocols

A potential synthetic workflow for this compound is outlined below. This proposed pathway is based on established chemical transformations.

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation cluster_product Final Product Fluorobenzene Fluorobenzene Reaction1 Lewis Acid Catalyst (e.g., AlCl3) Anhydrous Conditions Fluorobenzene->Reaction1 Propionyl_chloride Propionyl_chloride Propionyl_chloride->Reaction1 Intermediate_ketone 1-(2-Fluorophenyl)propan-1-one Reaction1->Intermediate_ketone Reaction2 Oxidizing Agent (e.g., PCC, DMP) Dichloromethane Intermediate_ketone->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Acylation to form 1-(2-Fluorophenyl)propan-1-one

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add propionyl chloride dropwise.

  • To this mixture, add fluorobenzene dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ketone.

Step 2: Oxidation to this compound

  • Dissolve the crude 1-(2-fluorophenyl)propan-1-one in dichloromethane.

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) portion-wise at room temperature.

  • Stir the mixture for a few hours until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.[2]

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motif is of interest. The aldehyde functional group is highly versatile and can participate in a wide range of chemical reactions to build more complex molecular architectures.

Potential Biological Activity

Some sources suggest that 2-(3-Fluorophenyl)propanal, a structural isomer, exhibits antimicrobial properties.[2] The aldehyde functional group is known to be reactive and can potentially disrupt microbial cell membranes.[2] The enhanced lipophilicity due to the fluorine atom may facilitate better penetration of cellular membranes.[2] Although this data is for a related compound, it suggests a potential area of investigation for this compound.

Hypothetical Signaling Pathway Modulation

In drug discovery, small molecules are often designed to interact with specific biological targets, such as enzymes or receptors within a signaling pathway, to modulate their activity. Given its chemical structure, derivatives of this compound could potentially be developed as inhibitors of various enzymes or as ligands for receptors implicated in disease.

Below is a generalized diagram of a kinase signaling pathway, a common target in drug development, which could hypothetically be modulated by a derivative of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene_Expression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->Gene_Expression Promotes Ligand Growth Factor Ligand->Receptor Binds Inhibitor Small Molecule Inhibitor (Derived from This compound) Inhibitor->Kinase1 Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by a drug candidate.

This diagram illustrates how a small molecule inhibitor, potentially synthesized from this compound, could block a key kinase in a signaling cascade, thereby preventing downstream events that lead to cellular responses like proliferation. This is a common mechanism of action for many modern targeted cancer therapies.

References

Technical Guide: Synthesis and Characterization of 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Fluorophenyl)propionaldehyde, a valuable building block in organic synthesis and drug discovery. This document details a reliable synthetic protocol and outlines the expected analytical data for the comprehensive characterization of the compound.

Introduction

This compound, with the chemical formula C₉H₉FO, is an aromatic aldehyde containing a fluorine substituent on the phenyl ring.[1] The presence of the fluorine atom can significantly influence the molecule's physical, chemical, and biological properties, making it an attractive intermediate for the synthesis of novel pharmaceutical compounds and other specialty chemicals. The strategic placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This guide presents a detailed methodology for the preparation of this compound and the analytical techniques for its structural confirmation and purity assessment.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-(2-Fluorophenyl)propan-1-ol. Several oxidation reagents can be employed for this transformation, with the Dess-Martin periodinane (DMP) and Swern oxidation being popular choices for their mild reaction conditions and high yields. Below is a detailed experimental protocol for the Dess-Martin oxidation.

Synthetic Pathway

G cluster_0 Synthesis of this compound A 3-(2-Fluorophenyl)propan-1-ol D This compound A->D Oxidation B Dess-Martin Periodinane (DMP) B->D C Dichloromethane (DCM) C->D

Caption: Synthetic pathway for the oxidation of 3-(2-Fluorophenyl)propan-1-ol.

Experimental Protocol: Dess-Martin Oxidation

Materials:

  • 3-(2-Fluorophenyl)propan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet is charged with 3-(2-Fluorophenyl)propan-1-ol (1.0 eq). Anhydrous dichloromethane (DCM) is added to dissolve the alcohol (concentration typically 0.1-0.5 M).

  • Addition of Oxidant: The solution is cooled to 0 °C using an ice bath. Dess-Martin periodinane (1.1-1.5 eq) is added portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. The mixture is stirred vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Expected to be a colorless to pale yellow liquid
CAS Number 175143-93-8
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8t1H-CHO
~7.2-7.0m4HAr-H
~3.0t2H-CH₂-Ar
~2.8dt2H-CH₂-CHO

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~201-CHO
~161 (d, J ≈ 245 Hz)C-F
~131 (d, J ≈ 8 Hz)Ar-C
~129 (d, J ≈ 4 Hz)Ar-C
~127 (d, J ≈ 16 Hz)Ar-C
~124 (d, J ≈ 3 Hz)Ar-C
~115 (d, J ≈ 22 Hz)Ar-C
~45-CH₂-CHO
~25-CH₂-Ar

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)Assignment
~2920-2820C-H stretch (alkane)
~2720C-H stretch (aldehyde)
~1725C=O stretch (aldehyde)
~1490, 1450C=C stretch (aromatic)
~1230C-F stretch (aromatic)
~750C-H bend (ortho-disubstituted)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zAssignment
152[M]⁺ (Molecular ion)
123[M - CHO]⁺
109[M - CH₂CHO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_1 Experimental Workflow Start Start Reaction Oxidation of 3-(2-Fluorophenyl)propan-1-ol Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Product Pure this compound Characterization->Product

Caption: General workflow for the synthesis and characterization.

Safety Considerations

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • The Dess-Martin periodinane is a moisture-sensitive and potentially explosive reagent and should be handled with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

  • All waste should be disposed of in accordance with institutional guidelines.

This guide provides a foundational protocol for the synthesis and characterization of this compound. Researchers may need to optimize reaction conditions and purification procedures based on their specific laboratory setup and the desired scale of the reaction.

References

Spectroscopic Profile of 3-(2-Fluorophenyl)propionaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Fluorophenyl)propionaldehyde (CAS No. 175143-93-8). Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from analogous compounds, primarily 3-phenylpropanal and propanal, to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The influence of the 2-fluoro substituent on the spectroscopic properties is a key focus of this analysis.

Chemical Structure and Properties

IUPAC Name: 3-(2-fluorophenyl)propanal[1] Molecular Formula: C₉H₉FO[1] Molecular Weight: 152.16 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and comparative spectroscopic data for this compound.

¹H NMR Spectroscopy Data

The proton NMR spectrum is predicted to show characteristic signals for the aldehyde proton, the propyl chain, and the aromatic protons. The presence of the fluorine atom at the ortho position will introduce additional complexity through H-F coupling.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.8Triplet (t)1H-CHOExpected to be a triplet due to coupling with the adjacent CH₂ group.
~7.1-7.4Multiplet (m)4HAr-HComplex multiplet pattern due to H-H and H-F coupling.
~3.0Triplet (t)2HAr-CH₂-
~2.8Quartet (q) or Multiplet (m)2H-CH₂-CHOWill be a quartet coupled to the aldehyde proton and the adjacent CH₂ group.

Predicted data is based on known chemical shifts for aldehydes and substituted benzene rings.[2][3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum is expected to show a characteristic downfield signal for the carbonyl carbon. The fluorine atom will induce C-F coupling, which will be observable for the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~201C=OCharacteristic chemical shift for an aldehyde carbonyl carbon.[2]
~160 (d, ¹JCF ≈ 245 Hz)C-FLarge one-bond C-F coupling constant.
~115-135Aromatic CarbonsComplex signals with observable C-F coupling constants.
~45Ar-CH₂-
~28-CH₂-CHO

Predicted data is based on known chemical shifts for aldehydes and fluorinated aromatic compounds.[3]

Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by a strong carbonyl stretch and the C-H stretches of the aldehyde and alkyl groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2820 and ~2720MediumC-H stretch of aldehyde
~1725StrongC=O stretch of aldehyde
~3010-3100MediumAromatic C-H stretch
~1600, ~1490, ~1450Medium to StrongAromatic C=C stretch
~1220StrongC-F stretch

Predicted data is based on typical IR frequencies for aldehydes and aromatic compounds.[4][5]

Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an aldehyde.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonNotes
152[M]⁺Molecular ion peak.
123[M-CHO]⁺Loss of the formyl radical.
109[C₇H₆F]⁺Likely from benzylic cleavage.
91[C₇H₇]⁺Tropylium ion, common in phenyl-containing compounds.

Predicted fragmentation is based on common fragmentation patterns of aldehydes.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of ~250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to TMS at 0 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide extensive fragmentation information. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that will likely show a prominent molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound NMR NMR Spectrometer Sample->NMR Dissolve in deuterated solvent IR FTIR Spectrometer Sample->IR Neat liquid or solution MS Mass Spectrometer Sample->MS Dilute solution NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Methods

This diagram shows the relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Spectroscopic_Relationships cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound H_NMR 1H NMR Molecule->H_NMR Proton Environment & Connectivity C_NMR 13C NMR Molecule->C_NMR Carbon Skeleton IR Functional Groups Molecule->IR Vibrational Modes MS Molecular Weight & Fragmentation Molecule->MS Mass & Stability

Caption: Interrelation of Spectroscopic Techniques.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluorophenyl)propionaldehyde is an aromatic aldehyde of interest in medicinal chemistry and drug development due to its potential as a synthetic intermediate. Understanding its chemical reactivity and stability is paramount for its effective utilization in research and manufacturing. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, key reactions, and stability profile under various conditions. The information presented herein is a synthesis of data from publicly available chemical databases and scientific literature on analogous compounds, providing a robust predictive framework for the behavior of this molecule.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₉FO, is a substituted aromatic aldehyde.[1] Its structure consists of a propanal chain attached to a benzene ring substituted with a fluorine atom at the ortho position. The physical and chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name3-(2-fluorophenyl)propanal[1]
Molecular FormulaC₉H₉FO[1]
Molecular Weight152.16 g/mol [1]
CAS Number175143-93-8[1]
AppearancePredicted to be a colorless to light yellow liquid or solid[2]
XLogP31.7[1]

Synthesis of this compound

An alternative and common method for the synthesis of 3-arylpropanals is the selective hydrogenation of the corresponding cinnamaldehyde.[4]

Proposed Synthetic Pathway via Mizoroki-Heck Coupling

The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds. In this proposed synthesis, 1-bromo-2-fluorobenzene would be coupled with acrolein diethyl acetal in the presence of a palladium catalyst. The resulting acetal is then hydrolyzed to yield the target aldehyde.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 1-bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene coupled_product This compound diethyl acetal 1-bromo-2-fluorobenzene->coupled_product Mizoroki-Heck Coupling acrolein_acetal Acrolein diethyl acetal acrolein_acetal->coupled_product Pd_catalyst Pd(OAc)₂ Catalyst nBu₄NOAc Pd_catalyst->coupled_product final_product This compound coupled_product->final_product Hydrolysis acid_hydrolysis Aqueous HCl acid_hydrolysis->final_product

Caption: Proposed Mizoroki-Heck synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis[3])
  • Mizoroki-Heck Coupling: In a reaction vessel, combine 1-bromo-2-fluorobenzene, acrolein diethyl acetal, Pd(OAc)₂, and nBu₄NOAc in a suitable solvent (e.g., a polar aprotic solvent like DMF or NMP).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction can be performed under conventional heating or microwave irradiation to reduce reaction times.

  • Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and perform a work-up, which may involve filtration to remove the catalyst and extraction with an organic solvent.

  • Hydrolysis: Treat the crude acetal intermediate with aqueous hydrochloric acid at a controlled temperature (e.g., 30°C) to cleave the acetal and form the aldehyde.

  • After hydrolysis, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the final product, this compound, using column chromatography or distillation.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, with the 2-fluorophenyl moiety influencing the reactivity of the aromatic ring. Aldehydes are known for their high reactivity, readily undergoing oxidation, reduction, and various nucleophilic addition reactions.[5]

Oxidation

Aromatic aldehydes are susceptible to oxidation, which can occur upon exposure to air (auto-oxidation) or through the action of oxidizing agents.[6] The primary oxidation product of this compound is 3-(2-fluorophenyl)propionic acid.

G start This compound product 3-(2-Fluorophenyl)propionic acid start->product Oxidation oxidizing_agent [O] (e.g., O₂, KMnO₄) oxidizing_agent->product

Caption: Oxidation of this compound.

Experimental Protocol for Oxidation (Adapted from the oxidation of 3-phenylpropanal[6])

  • Charge a reaction vessel with this compound. The reaction can be performed neat or in a suitable solvent.

  • Heat the reaction mixture to a temperature between 40°C and 80°C.

  • Introduce a medium containing molecular oxygen, such as air, into the reaction mixture.

  • Maintain the reaction at the desired temperature and pressure (e.g., 0.2 to 2 MPa) until the reaction is complete, as monitored by an appropriate analytical method (e.g., HPLC or GC).

  • Upon completion, the resulting 3-(2-fluorophenyl)propionic acid can be purified by distillation or crystallization.

Reduction

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 3-(2-fluorophenyl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation.

G start This compound product 3-(2-Fluorophenyl)propan-1-ol start->product Reduction reducing_agent [H] (e.g., NaBH₄, H₂/Pd) reducing_agent->product

Caption: Reduction of this compound.

Experimental Protocol for Reduction (Adapted from the reduction of 3-phenylpropanal derivatives[7])

  • Dissolve this compound in a suitable solvent, such as methanol or ethanol, in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions.

  • Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable method.

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the resulting 3-(2-fluorophenyl)propan-1-ol by column chromatography or distillation.

Stability

The stability of aromatic aldehydes is a critical consideration in their handling, storage, and application. They are generally susceptible to degradation through several pathways, including oxidation, polymerization, and decomposition under thermal or photolytic stress.

Oxidative Stability

As previously mentioned, the primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid. This can occur through auto-oxidation upon exposure to air. The rate of oxidation can be influenced by temperature, light, and the presence of catalysts. The 2-fluoro substituent, being an electron-withdrawing group, is expected to increase the oxidative stability of the aldehyde compared to unsubstituted benzaldehyde.[6]

Thermal and Photochemical Stability

Elevated temperatures and exposure to UV light can promote the degradation of aromatic aldehydes. Thermal decomposition of aromatic aldehydes can proceed through complex mechanisms, potentially involving free radical chain reactions. Photodecomposition can also lead to the cleavage of the carbonyl group and other rearrangements.

Stability in Different Media

The stability of this compound can also be affected by the pH of the medium. In acidic or basic conditions, aldehydes can undergo polymerization or other condensation reactions.

Quantitative Stability Data (Analogous Compounds)

While specific kinetic data for the degradation of this compound is not available, studies on other aromatic aldehydes provide valuable insights. For instance, aldehydes with electron-withdrawing substituents exhibit lower decomposition rates compared to unsubstituted benzaldehyde.[6]

Compound TypeRelative StabilityDecomposition Rate (min⁻¹)Reference
Unsubstituted BenzaldehydeLowerHigher (baseline)[6]
Aldehydes with Electron-Withdrawing GroupsHigher0.00616 to 0.0141[6]
Aldehydes with Electron-Donating GroupsLowerHigher than baseline[6]

Given that the fluorine atom is an electron-withdrawing group, it is anticipated that this compound will exhibit greater stability and a lower decomposition rate compared to 3-phenylpropanal.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quantification of this compound.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for the quantitative analysis of aromatic aldehydes. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the identification and quantification of volatile and semi-volatile compounds like this compound. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.8 ppm), the aromatic protons, and the two methylene groups of the propanal chain. The ¹⁹F NMR spectrum will show a signal corresponding to the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum of this compound will display a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the C-C bonds in the propanal chain and loss of the formyl group.

G cluster_separation Separation cluster_detection Detection & Identification cluster_data Data Output Sample This compound Sample HPLC HPLC Sample->HPLC GC GC Sample->GC NMR_Spectrometer NMR Spectrometer Sample->NMR_Spectrometer UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometer GC->MS_Detector Chromatogram Chromatogram (Quantitative Data) UV_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Structural Info) MS_Detector->Mass_Spectrum NMR_Spectrum NMR Spectrum (Structural Info) NMR_Spectrometer->NMR_Spectrum

References

An In-Depth Technical Guide to the Safety, Handling, and Properties of 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(2-Fluorophenyl)propionaldehyde was found during the literature search. The following information is compiled from data on structurally similar compounds, including propionaldehyde and other fluorinated aromatic aldehydes. This guide is intended for informational purposes and should be supplemented with professional judgment and a thorough risk assessment before handling this chemical.

Introduction

This compound, also known as 3-(2-fluorophenyl)propanal, is an aromatic aldehyde of interest in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its unique structural features, combining an aldehyde functional group with a fluorinated phenyl ring, make it a versatile building block. However, the presence of these functionalities also necessitates careful consideration of its chemical reactivity and potential hazards. This technical guide provides a comprehensive overview of the available safety information, recommended handling procedures, and known properties of this compound, drawing from data on analogous substances.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound [1]

PropertyValue
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol [1]
CAS Number 175143-93-8[1]
Appearance Likely a liquid or solid[2]
Odor Likely pungent or fruity, characteristic of aldehydes[3]
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available (likely flammable)
Solubility Data not available

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, based on data for propionaldehyde and other aromatic aldehydes, it should be treated as a hazardous substance.[3][4][5] The potential hazards are summarized in Table 2.

Table 2: Inferred Hazard Classification

Hazard ClassCategoryGHS Hazard Statement (Inferred)
Flammable Liquids Category 2/3H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[4][5]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][5]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Irritation Category 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[4][5]

DOT Script for Hazard Pictograms:

GHS_Pictograms cluster_0 Potential Hazard Pictograms Flame Exclamation_Mark Corrosion Health_Hazard Safe_Handling_Workflow Start Start Assess_Risks Assess Risks & Review SDS (or analogous data) Start->Assess_Risks Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Work_in_Hood Work in a Ventilated Fume Hood Don_PPE->Work_in_Hood Handle_Chemical Handle this compound (Avoid inhalation, skin/eye contact) Work_in_Hood->Handle_Chemical Check_Ignition Eliminate Ignition Sources Handle_Chemical->Check_Ignition Proper_Storage Store in a Cool, Dry, Well-Ventilated Area under Inert Atmosphere Check_Ignition->Proper_Storage Dispose_Waste Dispose of Waste According to Regulations Proper_Storage->Dispose_Waste End End Dispose_Waste->End General_Experimental_Workflow Start Start Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Reagent_Addition Addition of this compound Reaction_Setup->Reagent_Addition Run_Reaction Run Reaction at Controlled Temperature Reagent_Addition->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Extraction Work-up and Extraction Quench_Reaction->Extraction Purification Purification of Product Extraction->Purification End End Purification->End

References

The Advent of Fluorine: An In-depth Technical Guide to the Discovery and History of 2-Fluorinated Phenylpropanal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in modern drug discovery and materials science. This guide delves into the discovery and history of a specific, yet significant, class of organofluorine compounds: 2-fluorinated phenylpropanals. While a singular "discovery" event for this entire class is not documented, their emergence is intrinsically linked to the broader evolution of organofluorine chemistry and the development of selective fluorination methodologies. This document provides a comprehensive overview of the historical context, key synthetic advancements, and the underlying principles that have enabled the creation and exploration of these valuable compounds. It further details plausible experimental protocols for their synthesis, summarizes available quantitative data, and explores their potential biological significance, offering a foundational resource for researchers in the field.

A Historical Perspective: The Rise of Organofluorine Chemistry

The journey to 2-fluorinated phenylpropanals begins with the broader history of organofluorine chemistry. The field's origins can be traced back to the late 19th and early 20th centuries, but it was the mid-20th century that witnessed a surge in interest, driven by the unique and often beneficial properties imparted by the fluorine atom.[1] The success of fluorinated compounds in various applications, from refrigerants to pharmaceuticals, spurred the development of new and more selective fluorinating agents.[1]

A significant milestone was the introduction of the first fluoro-pharmaceutical, fludrocortisone (Florinef), in 1954.[2] This synthetic corticosteroid demonstrated the profound impact that a single fluorine atom could have on a molecule's biological activity.[2] Today, it is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the transformative power of this element in drug design.[2][3]

The development of methods for the selective introduction of fluorine, particularly at the α-position to a carbonyl group, was crucial for the eventual synthesis of compounds like 2-fluorinated phenylpropanals. Early methods were often harsh and lacked selectivity, but the latter half of the 20th century saw the advent of more sophisticated reagents and techniques, making the synthesis of these specific structures feasible.

The Core Structure: Physicochemical Properties

The introduction of a fluorine atom at the C-2 position of the phenylpropanal scaffold induces significant changes in the molecule's physicochemical properties. These alterations are key to understanding their potential applications.

Property2-Phenylpropanal (Unsubstituted)2-Fluoro-3-phenylpropanal (Representative)
Molecular Formula C9H10OC9H9FO
Molecular Weight 134.18 g/mol 152.17 g/mol
Boiling Point ~205-207 °CNot available
Calculated LogP ~1.99~2.1 (Estimated)
Polar Surface Area 17.07 Ų17.07 Ų

The high electronegativity of fluorine can alter the electron density of the entire molecule, influencing its reactivity, metabolic stability, and binding interactions with biological targets. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites of oxidative metabolism.

Synthesis Methodologies: Accessing the Core Scaffold

The synthesis of 2-fluorinated phenylpropanal compounds primarily relies on the α-fluorination of a corresponding phenylpropanal or a suitable precursor. Several methods have been developed for the α-fluorination of aldehydes.

Electrophilic Fluorination of Enolates or Enol Ethers

This is a common and effective strategy. The phenylpropanal is first converted to its enolate or a more stable enol ether derivative, which then reacts with an electrophilic fluorine source.

Experimental Protocol: α-Fluorination of 3-Phenylpropanal using a Silyl Enol Ether Intermediate

  • Formation of the Silyl Enol Ether: To a solution of 3-phenylpropanal (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, is added triethylamine (1.2 eq). After stirring for 10 minutes, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure to yield the crude silyl enol ether, which is used in the next step without further purification.

  • Electrophilic Fluorination: The crude silyl enol ether is dissolved in anhydrous acetonitrile. To this solution, N-fluorobenzenesulfonimide (NFSI) (1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-fluoro-3-phenylpropanal.

Organocatalytic Enantioselective α-Fluorination

For the synthesis of chiral 2-fluorinated phenylpropanals, organocatalytic methods have emerged as a powerful tool. Chiral amines can catalyze the enantioselective fluorination of aldehydes.

Experimental Protocol: Enantioselective α-Fluorination of 3-Phenylpropanal

  • Reaction Setup: In a dry vial, the chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, 20 mol%) is dissolved in a suitable solvent such as chloroform. 3-Phenylpropanal (1.0 eq) is added, followed by the electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI) (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification (eluting with a gradient of hexane and ethyl acetate) to yield the enantiomerically enriched 2-fluoro-3-phenylpropanal. The enantiomeric excess can be determined by chiral HPLC analysis.

Synthesis_Workflow cluster_electrophilic Electrophilic Fluorination cluster_organocatalytic Organocatalytic Fluorination A 3-Phenylpropanal B Silyl Enol Ether Formation (TMSOTf, Et3N) A->B C Electrophilic Fluorination (NFSI) B->C D 2-Fluoro-3-phenylpropanal C->D E 3-Phenylpropanal F Enamine Formation (Chiral Amine Catalyst) E->F G Enantioselective Fluorination (NFSI) F->G H (R)- or (S)-2-Fluoro-3-phenylpropanal G->H

Figure 1: Synthetic workflows for 2-fluoro-3-phenylpropanal.

Spectroscopic and Analytical Data

Characterization of 2-fluorinated phenylpropanal compounds relies on standard spectroscopic techniques.

TechniqueExpected Signature for 2-Fluoro-3-phenylpropanal
1H NMR - Aldehydic proton (CHO) signal around 9.5-10.0 ppm, likely a doublet due to coupling with the adjacent fluorine. - A complex multiplet for the proton at C2, coupled to both the aldehydic proton and the fluorine atom. - Methylene protons (CH2) adjacent to the phenyl group appearing as a multiplet. - Aromatic protons in the range of 7.2-7.4 ppm.
13C NMR - Carbonyl carbon signal around 190-200 ppm. - The C2 carbon will show a large one-bond coupling to fluorine (1JCF). - The C3 carbon will also show a smaller two-bond coupling to fluorine (2JCF).
19F NMR - A single resonance, the chemical shift of which is dependent on the specific substitution pattern on the phenyl ring.
Mass Spectrometry (EI) - A molecular ion peak corresponding to the mass of the compound. - Characteristic fragmentation patterns, including loss of the formyl group (-CHO) and benzylic cleavage.
Infrared (IR) - A strong carbonyl (C=O) stretching vibration around 1730-1750 cm-1. - C-F stretching vibration in the fingerprint region (around 1000-1100 cm-1).

This table presents expected data based on general spectroscopic principles.

Biological Significance and Potential Applications

While specific biological data for 2-fluorinated phenylpropanal compounds is limited in publicly available literature, their potential bioactivity can be inferred from the properties of related compounds. Phenylpropanoids, as a class, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4][5] The introduction of fluorine can significantly modulate these activities.

Potential Areas of Interest for Drug Development:

  • Enzyme Inhibition: The electrophilic nature of the aldehyde and the altered electronic properties due to the fluorine atom could make these compounds inhibitors of various enzymes, particularly those with a nucleophilic residue in their active site.

  • Metabolic Stability: The strong C-F bond can enhance metabolic stability, leading to improved pharmacokinetic profiles in potential drug candidates.

  • Neurological Applications: Phenylpropanoid structures are found in many neurologically active compounds. Fluorination could fine-tune their interaction with receptors and transporters in the central nervous system.

Biological_Significance cluster_properties Physicochemical Impact of Fluorination A 2-Fluorinated Phenylpropanal Core B Increased Metabolic Stability (Strong C-F bond) A->B C Altered Electronic Properties (High Electronegativity of F) A->C D Modified Receptor Binding (Stereoelectronic Effects) A->D E Potential Therapeutic Applications B->E C->E D->E

Figure 2: Impact of fluorination on biological potential.

Future Directions and Conclusion

The exploration of 2-fluorinated phenylpropanal compounds is still in its early stages. The synthetic methodologies are now in place to generate a diverse library of these molecules with varying substitution patterns on the phenyl ring. Future research should focus on:

  • Systematic Biological Screening: Evaluating a range of 2-fluorinated phenylpropanal derivatives in various biological assays to identify lead compounds for different therapeutic areas.

  • Mechanism of Action Studies: For any active compounds, elucidating the specific molecular targets and signaling pathways involved.

  • Development of More Efficient and Scalable Syntheses: While laboratory-scale syntheses are feasible, the development of more efficient and cost-effective methods will be crucial for any potential commercial applications.

References

An In-depth Technical Guide to the Physical Properties of Ortho-Fluorinated Propionaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known and predicted physical properties of ortho-fluorinated propionaldehydes, specifically 2-fluoropropionaldehyde and 3-fluoropropionaldehyde. Designed for researchers, scientists, and professionals in drug development, this document collates computational data, offers comparisons with related non-fluorinated and analogous compounds, and presents standardized experimental protocols for the determination of key physical characteristics.

Introduction

Ortho-fluorinated propionaldehydes are of increasing interest in medicinal and agrochemical research. The introduction of a fluorine atom into a small organic molecule can significantly alter its physical, chemical, and biological properties. This includes modifications to boiling point, melting point, solubility, and metabolic stability. Understanding these physical properties is crucial for the design of novel compounds, the development of synthetic pathways, and the formulation of new products. This guide focuses on the two primary isomers: 2-fluoropropionaldehyde and 3-fluoropropionaldehyde. Due to a scarcity of experimentally determined data for these specific compounds in publicly accessible literature, this guide presents high-quality computed data alongside experimental data for the parent compound, propionaldehyde, and related fluorinated alkanes and alcohols to provide a robust comparative framework.

Comparative Physical Properties

The physical properties of 2- and 3-fluoropropionaldehyde are presented below. For comparative purposes, the experimentally determined properties of the non-fluorinated parent compound, propionaldehyde, are also included.

Propionaldehyde (Propanal)

Propionaldehyde is a colorless, flammable liquid with a pungent, fruity odor.[1][2] It serves as a critical baseline for understanding the effects of fluorination.

PropertyValueSource
Molecular FormulaC₃H₆O[1]
Molecular Weight58.08 g/mol [1]
Boiling Point46-50 °C[2]
Melting Point-81 °C[2]
Density0.81 g/cm³ (at 20 °C)[2][3]
Water Solubility20 g/100 mL[2]
Vapor Pressure341 hPa (at 20 °C)[3]
Ortho-Fluorinated Propionaldehydes (Computed Data)

The following tables summarize the computed physical properties for 2-fluoropropionaldehyde and 3-fluoropropionaldehyde, primarily sourced from PubChem.[4][5]

Table 1: Computed Physical Properties of 2-Fluoropropionaldehyde

PropertyValueSource
Molecular FormulaC₃H₅FO[5]
Molecular Weight76.07 g/mol [5]
Exact Mass76.032442941 Da[5]
Topological Polar Surface Area17.1 Ų[5]
Hydrogen Bond Donor Count0[5]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count1[5]
XLogP3-AA (Lipophilicity)0.5[5]

Table 2: Computed Physical Properties of 3-Fluoropropionaldehyde

PropertyValueSource
Molecular FormulaC₃H₅FO[4]
Molecular Weight76.07 g/mol [4]
Exact Mass76.032442941 Da[4]
Topological Polar Surface Area17.1 Ų[4]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count2[4]
XLogP3-AA (Lipophilicity)0[4]

Synthesis and Experimental Workflows

A general synthetic route for 3-fluoropropionaldehyde involves the fluorination of 1-propanol, followed by hydrolysis.[6] This process highlights a typical workflow for the preparation of such compounds.

G Synthesis of 3-Fluoropropionaldehyde Propanol 1-Propanol Fluorination Fluorination Propanol->Fluorination FluoropropylSulfide 3-Fluoropropyl Sulfide Intermediate Fluorination->FluoropropylSulfide Hydrolysis Hydrolysis Fluoropropionaldehyde 3-Fluoropropionaldehyde Hydrolysis->Fluoropropionaldehyde FluoropropylSulfide->Hydrolysis SulfurTrifluoride Sulfur Trifluoride SulfurTrifluoride->Fluorination Water Water Water->Hydrolysis

Caption: A workflow diagram for the synthesis of 3-fluoropropionaldehyde.

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for key experiments to determine the physical properties of liquid aldehydes like the ortho-fluorinated propionaldehydes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or water bath

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus in a fume hood.

  • Place a small volume (e.g., 5-10 mL) of the sample into the distillation flask and add a few boiling chips.

  • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Begin circulating cold water through the condenser.

  • Gently heat the flask.

  • Record the temperature at which the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, dry the outside, and record its mass (m₂).

  • Empty and dry the pycnometer, then fill it with the sample liquid.

  • Repeat the thermal equilibration in the water bath.

  • Dry the outside of the pycnometer and record its mass (m₃).

  • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Water Solubility

This protocol determines the approximate solubility of the compound in water.

Apparatus:

  • Test tubes

  • Pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • In a series of test tubes, add a fixed volume of water (e.g., 1 mL).

  • To the first test tube, add a small, measured amount of the sample (e.g., 10 mg or 10 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Observe if the sample has completely dissolved. If it has, the substance is soluble to at least that concentration.

  • Continue adding small, known increments of the sample to the test tube, vortexing after each addition, until a saturated solution is formed (i.e., the sample no longer dissolves).

  • The total amount of sample dissolved in the known volume of water gives the solubility at that temperature. For more precise measurements, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to quantify the concentration of the dissolved compound in a saturated solution.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum would be complex due to spin-spin coupling between protons and the fluorine atom (H-F coupling). The aldehyde proton would appear as a downfield signal, likely a doublet of triplets for 2-fluoropropionaldehyde and a triplet for 3-fluoropropionaldehyde. The protons on the carbon bearing the fluorine would show a characteristic large doublet splitting.

  • ¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant. The carbonyl carbon will be significantly downfield.

  • ¹⁹F NMR: This would show a single resonance, likely a triplet of triplets for 2-fluoropropionaldehyde and a triplet for 3-fluoropropionaldehyde, confirming the presence of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong, characteristic carbonyl (C=O) stretch for the aldehyde group around 1720-1740 cm⁻¹. A C-F stretching band would also be present, typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺). Fragmentation patterns would likely involve the loss of the formyl radical (-CHO), the fluorine atom, and other small fragments. High-resolution mass spectrometry would be used to confirm the elemental composition.

Logical Relationships and Property Trends

The physical properties of organic molecules follow predictable trends. A logical workflow for estimating the properties of ortho-fluorinated propionaldehydes involves comparison with related compounds.

G Logical Workflow for Property Estimation Start Target Molecule: Ortho-Fluorinated Propionaldehyde Analysis Analyze Effect of: - Fluorine Substitution - Carbonyl Group Addition - Hydroxyl vs. Carbonyl Start->Analysis Parent Propionaldehyde (Experimental Data) Parent->Analysis Fluoroalkane Analogous Fluoroalkane (e.g., 2-Fluoropropane) Fluoroalkane->Analysis Fluoroalcohol Analogous Fluoroalcohol (e.g., 3-Fluoropropanol) Fluoroalcohol->Analysis Prediction Predicted Properties: - Boiling Point - Melting Point - Solubility Analysis->Prediction

Caption: A logical workflow for estimating physical properties.

  • Boiling Point: The presence of the polar carbonyl group in aldehydes leads to dipole-dipole interactions, resulting in higher boiling points than corresponding alkanes.[7] However, they are lower than alcohols, which exhibit stronger hydrogen bonding.[8] The addition of fluorine increases the molecular weight and polarity, which would be expected to raise the boiling point compared to propionaldehyde.

  • Solubility: Small aldehydes are soluble in water due to hydrogen bonding between the carbonyl oxygen and water molecules.[7][9] The fluorine atom may slightly alter the polarity and hydrogen bonding capability, but small fluorinated aldehydes are expected to retain some water solubility.

This guide provides a foundational understanding of the physical properties of ortho-fluorinated propionaldehydes for researchers and developers. While awaiting more extensive experimental validation, the combination of high-quality computational data and comparative analysis with related compounds offers a robust starting point for scientific and commercial applications.

References

Quantum Chemical Calculations for 3-(2-Fluorophenyl)propionaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-Fluorophenyl)propionaldehyde is a molecule of interest in medicinal chemistry and drug development due to its potential as a building block for more complex pharmacologically active agents. The presence of a flexible propyl aldehyde chain and a fluorine-substituted aromatic ring imparts specific conformational and electronic characteristics that are crucial for its interaction with biological targets. Understanding these properties at a molecular level is paramount for rational drug design. Quantum chemical calculations offer a powerful in-silico approach to elucidate the structural, electronic, and spectroscopic features of this molecule, providing insights that can guide synthetic efforts and predict molecular behavior. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to this compound, detailing computational protocols and presenting illustrative data.

Experimental and Computational Protocols

A combined experimental and computational approach is often employed to study molecules like this compound. While experimental techniques provide real-world data, computational methods offer a deeper understanding of the underlying quantum mechanical properties.

Computational Protocols

The following protocols outline a robust computational methodology for the quantum chemical analysis of this compound, based on established practices for similar molecules.

1. Conformational Analysis: The flexible propanal side chain allows for multiple conformers. A thorough conformational search is the first step.

  • Method: A combination of molecular mechanics (e.g., MMFF94) for an initial broad search, followed by optimization of the low-energy conformers using Density Functional Theory (DFT).

  • DFT Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[1]

  • Basis Set: 6-31+G(d,p) is a suitable basis set for initial optimizations, including diffuse functions to describe the lone pairs of oxygen and polarization functions for more accurate geometries.

  • Procedure:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field.

    • Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

    • Optimize the geometry of each selected conformer using DFT at the B3LYP/6-31+G(d,p) level of theory.

    • Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

2. Geometric and Electronic Structure Calculations: For the most stable conformer, higher-level calculations are performed to obtain accurate geometric parameters and electronic properties.

  • DFT Functional: B3LYP or a range-separated functional like ωB97X-D for better handling of non-covalent interactions.

  • Basis Set: A larger basis set, such as 6-311++G(d,p), is employed for higher accuracy.[1][2]

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, with a solvent such as chloroform or water.

  • Calculated Properties:

    • Optimized bond lengths, bond angles, and dihedral angles.

    • Frontier Molecular Orbitals (HOMO and LUMO) energies and surfaces.

    • Molecular Electrostatic Potential (MEP) surface.

    • Natural Bond Orbital (NBO) analysis for charge distribution.

3. Vibrational Spectroscopy (FT-IR and Raman): The calculated vibrational frequencies can be compared with experimental spectra.

  • Method: Frequency calculations at the B3LYP/6-311++G(d,p) level.

  • Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies. A scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

  • Output: Scaled vibrational frequencies, IR intensities, and Raman activities.

4. NMR Spectroscopy: Calculation of NMR chemical shifts is a powerful tool for structure elucidation.

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shieldings.[3]

  • DFT Functional and Basis Set: B3LYP/6-311+G(2d,p) or other specialized functionals have shown good performance for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts.[4]

  • Referencing: Calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory, using the equation: δ = σ_ref - σ_calc.

  • Solvation: PCM can be used to model solvent effects on chemical shifts.

Experimental Protocols (for validation)

1. FT-IR Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample is placed between two KBr plates.

  • Instrument: A Fourier Transform Infrared Spectrometer.

  • Parameters: 4000-400 cm⁻¹ scan range, 4 cm⁻¹ resolution, 32 scans.

2. NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired.

Data Presentation

The following data is illustrative and represents typical values that would be expected from the computational protocols described above.

Table 1: Optimized Geometrical Parameters for the Most Stable Conformer of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C(ring)-F1.355
C(ring)-C(propyl)1.510
C(propyl)-C(propyl)1.535
C(propyl)-C(aldehyde)1.520
C(aldehyde)=O1.210
Bond Angles (°)
F-C(ring)-C(ring)118.5
C(ring)-C(propyl)-C(propyl)112.0
C(propyl)-C(aldehyde)=O124.5
Dihedral Angles (°)
F-C(ring)-C(ring)-C(propyl)0.5
C(ring)-C(propyl)-C(propyl)-C(aldehyde)65.0

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹, scaled)Assignment
13060Aromatic C-H stretch
22950Aliphatic C-H stretch (asymmetric)
32880Aliphatic C-H stretch (symmetric)
42750Aldehyde C-H stretch
51735C=O stretch
61580Aromatic C=C stretch
71250C-F stretch

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-0.95
HOMO-LUMO Gap5.90
Ionization Potential (vertical)7.10
Electron Affinity (vertical)-0.70

Table 4: Calculated NMR Chemical Shifts (δ, ppm)

NucleusCalculated (GIAO, B3LYP/6-311+G(2d,p))
¹H NMR
Aldehyde-H9.80
Aromatic-H (ortho to F)7.15
Aromatic-H (meta to F)7.30
Aromatic-H (para to F)7.05
CH₂ (alpha to ring)2.95
CH₂ (beta to ring)2.80
¹³C NMR
C=O201.5
C-F162.0 (d, J=245 Hz)
Aromatic C-H124.0 - 132.0
CH₂ (alpha to ring)45.0
CH₂ (beta to ring)28.0
¹⁹F NMR
C-F-115.0

Visualizations

Computational_Workflow cluster_Initial Initial Steps cluster_DFT DFT Calculations cluster_Properties Property Calculations (Higher Level Theory) cluster_Validation Experimental Validation Mol This compound Structure Conf_Search Conformational Search (MMFF94) Mol->Conf_Search DFT_Opt Geometry Optimization (B3LYP/6-31+G(d,p)) Conf_Search->DFT_Opt Low-energy conformers Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Stable_Conformer Identify Most Stable Conformer Freq_Calc->Stable_Conformer High_Level_Opt High-Level Optimization (B3LYP/6-311++G(d,p)) Stable_Conformer->High_Level_Opt Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) High_Level_Opt->Electronic_Prop Vib_Spectra Vibrational Spectra (IR/Raman) High_Level_Opt->Vib_Spectra NMR_Calc NMR Shifts (GIAO) High_Level_Opt->NMR_Calc Exp_FTIR Experimental FT-IR Vib_Spectra->Exp_FTIR Compare Exp_NMR Experimental NMR NMR_Calc->Exp_NMR Compare

Caption: Computational workflow for this compound analysis.

Signaling_Pathway cluster_input Input cluster_computation Quantum Chemical Calculation cluster_output Calculated Properties cluster_application Application structure Molecular Structure dft DFT (B3LYP/6-311++G(d,p)) structure->dft geometry Optimized Geometry dft->geometry electronics Electronic Properties dft->electronics spectra Spectroscopic Data dft->spectra docking Molecular Docking geometry->docking reactivity Reactivity Prediction electronics->reactivity spectra->reactivity design Drug Design reactivity->design docking->design

Caption: Relationship between calculations and drug development applications.

References

A Technical Guide to the Solubility of 3-(2-Fluorophenyl)propionaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Fluorophenyl)propionaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common organic solvents. Furthermore, it presents a logical workflow for solubility determination and a framework for the systematic presentation of acquired data.

Introduction to this compound

This compound, with the molecular formula C₉H₉FO, is an aldehyde derivative of fluorobenzene.[1] Its chemical structure, featuring a polar carbonyl group and a largely non-polar fluorophenyl ring, suggests a versatile solubility profile in organic solvents. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.

As a general principle, aldehydes are known to be soluble in many common organic solvents.[2] The polarity of the carbonyl group allows for dipole-dipole interactions, while the aromatic ring and alkyl chain contribute to van der Waals forces, facilitating dissolution in solvents of varying polarities.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Method of DeterminationNotes
Non-Polar Solvents
HexaneC₆H₁₄0.1
TolueneC₇H₈2.4
Diethyl Ether(C₂H₅)₂O2.8
Polar Aprotic Solvents
AcetoneC₃H₆O5.1
Ethyl AcetateC₄H₈O₂4.4
DichloromethaneCH₂Cl₂3.1
Tetrahydrofuran (THF)C₄H₈O4.0
AcetonitrileC₂H₃N5.8
Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2
Polar Protic Solvents
MethanolCH₃OH5.1
EthanolC₂H₅OH4.3
IsopropanolC₃H₈O3.9

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. The choice of method may depend on the required accuracy, the amount of substance available, and the equipment at hand.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to stand undisturbed at the constant temperature until the undissolved solute has fully sedimented.

    • Alternatively, centrifuge the suspension to accelerate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Transfer the aliquot to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation:

    • The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

Spectroscopic Method (UV-Vis Spectrophotometry)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is often used for high-throughput screening.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Follow the procedure described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution.

  • Sample Analysis:

    • After phase separation, withdraw a small, precise volume of the supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Chromatographic Method (High-Performance Liquid Chromatography - HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small amounts of material are available.

Protocol:

  • Method Development:

    • Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that can effectively separate and quantify this compound.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

    • After equilibration and phase separation, filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

    • Inject a known volume of the filtered supernatant into the HPLC system.

  • Calculation:

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_gravimetric Gravimetric Method (Shake-Flask) g_start Start g_prep Prepare Saturated Solution (Excess Solute + Solvent) g_start->g_prep g_agitate Agitate at Constant Temperature (24-48h) g_prep->g_agitate g_separate Phase Separation (Sedimentation/Centrifugation) g_agitate->g_separate g_sample Withdraw Supernatant g_separate->g_sample g_evaporate Evaporate Solvent g_sample->g_evaporate g_weigh Weigh Dried Solute g_evaporate->g_weigh g_calc Calculate Solubility (g/100 mL) g_weigh->g_calc g_end End g_calc->g_end

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_analytical Spectroscopic/Chromatographic Method a_start Start a_calib Prepare Standards & Generate Calibration Curve a_start->a_calib a_prep Prepare Saturated Solution a_start->a_prep a_calc Calculate Concentration from Calibration Curve a_calib->a_calc a_agitate Equilibrate at Constant Temp. a_prep->a_agitate a_separate Phase Separation & Filtration a_agitate->a_separate a_analyze Analyze Supernatant (UV-Vis or HPLC) a_separate->a_analyze a_analyze->a_calc a_end End a_calc->a_end

Caption: Workflow for Analytical Solubility Determination.

Conclusion

While specific solubility data for this compound in organic solvents is not currently published, this guide provides the necessary framework for researchers to determine this crucial physical property. The detailed experimental protocols for gravimetric, spectroscopic, and chromatographic methods offer robust approaches to obtaining accurate and reliable solubility data. The provided table template encourages systematic data recording, and the workflow diagrams offer a clear visual representation of the experimental processes. This information is intended to empower researchers in the fields of chemistry and drug development to effectively characterize and utilize this compound in their work.

References

An In-depth Technical Guide to the Thermochemical Properties of Fluorinated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of fluorinated aromatic aldehydes. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the energetic characteristics of these compounds. The guide covers key thermochemical parameters, details the experimental and computational methodologies used for their determination, and presents available data in a structured format.

Introduction to Fluorinated Aromatic Aldehydes

Fluorinated aromatic aldehydes are a class of organic compounds that feature a fluorine atom (or multiple atoms) substituted onto a benzaldehyde framework. The introduction of fluorine can significantly alter the electronic properties, reactivity, and metabolic stability of the parent molecule. These modifications are of particular interest in medicinal chemistry and materials science. Understanding the thermochemical properties, such as the enthalpy of formation, is crucial for predicting the stability, reaction energetics, and bond strengths of these molecules.

While extensive thermochemical data exists for many organic compounds, specific experimental data for fluorinated aromatic aldehydes is not abundant in the literature. Therefore, a combination of available experimental data, established experimental techniques for similar compounds, and computational chemistry methods are employed to characterize their thermochemical landscape.

Key Thermochemical Properties

The core thermochemical properties relevant to fluorinated aromatic aldehydes include:

  • Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. This is a fundamental measure of the compound's stability.

  • Enthalpy of Sublimation (ΔsubH°): The heat required to transform one mole of the substance from a solid to a gaseous state.[1]

  • Enthalpy of Vaporization (ΔvapH°): The heat required to transform one mole of the substance from a liquid to a gaseous state.[2]

  • Bond Dissociation Energy (BDE): The enthalpy change associated with the homolytic cleavage of a specific bond in a molecule.[3] For aldehydes, the C-H bond of the aldehyde group is of particular interest.

Data Presentation

The following tables summarize the available physical and thermochemical data for a selection of fluorinated aromatic aldehydes. It is important to note that experimentally determined thermochemical data for these specific compounds is limited. Much of the available information pertains to physical properties like boiling and melting points.

Table 1: Physical Properties of Monofluorobenzaldehyde Isomers

Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
CAS Number 446-52-6456-48-4459-57-4
Molecular Formula C₇H₅FOC₇H₅FOC₇H₅FO
Molecular Weight ( g/mol ) 124.11124.11124.11
Melting Point (°C) -44.5-10[4]-10
Boiling Point (°C) 175[4]173[4]181[4]
Density (g/mL at 25°C) 1.1781.171.157
Vapor Pressure (mmHg at 25°C) -1.28[5]-

Table 2: Physical Properties of Difluorobenzaldehyde Isomers

Property2,4-Difluorobenzaldehyde
CAS Number 1550-35-2[6]
Molecular Formula C₇H₄F₂O[6]
Molecular Weight ( g/mol ) 142.10[6]
Melting Point (°C) 2-3
Boiling Point (°C) 65-66 at 17 mmHg
Density (g/mL at 25°C) 1.299

Table 3: Thermochemical Data for Fluorinated Aromatic Aldehydes (Experimental Data is Limited)

CompoundEnthalpy of Formation (gas, kJ/mol)Enthalpy of Sublimation (kJ/mol)Enthalpy of Vaporization (kJ/mol)C-H Aldehyde BDE (kJ/mol)
2-Fluorobenzaldehyde Data not availableData not availableData not availableData not available
3-Fluorobenzaldehyde Data not availableData not availableData not availableData not available
4-Fluorobenzaldehyde Data not availableData not availableData not availableData not available
2,4-Difluorobenzaldehyde Data not availableData not availableData not availableData not available
Benzaldehyde (for comparison) -36.7 ± 1.260.2 ± 0.455.4 ± 0.2~360

Note: Due to the scarcity of direct experimental thermochemical data for fluorinated benzaldehydes, this table highlights the current data gap. The values for benzaldehyde are provided for reference. Computational methods, as described in Section 5, are the most viable approach to obtaining these values.

Experimental Protocols

The determination of thermochemical properties is a precise and meticulous process. The following are detailed methodologies for key experiments applicable to fluorinated aromatic aldehydes.

Rotating-Bomb Calorimetry for Enthalpy of Formation

This technique is used to measure the heat of combustion, from which the enthalpy of formation can be derived. For fluorine-containing organic compounds, special considerations are necessary due to the corrosive nature of the products (hydrofluoric acid).[7][8]

Methodology:

  • Sample Preparation: A known mass of the fluorinated aromatic aldehyde is encapsulated in a fused-quartz ampoule, especially for volatile liquids. A known mass of a combustion aid (like mineral oil) may be added to ensure complete combustion.

  • Bomb Preparation: The platinum-lined rotating bomb is charged with a small amount of water to dissolve the acidic combustion products. The encapsulated sample is placed in a crucible within the bomb.

  • Combustion: The bomb is sealed, purged of air, and filled with high-pressure oxygen. The bomb is then placed in a calorimeter, and the sample is ignited electrically.

  • Rotation: The bomb is continuously rotated during and after combustion to ensure a homogeneous solution of the combustion products, primarily carbon dioxide and aqueous hydrofluoric acid.[7]

  • Temperature Measurement: The temperature change of the calorimeter is precisely measured.

  • Analysis of Products: The final contents of the bomb are analyzed to determine the completeness of the combustion and to quantify the amounts of any side products, such as nitric acid (from nitrogen impurities in the oxygen) or carbon tetrafluoride (in the case of highly fluorinated compounds).[9]

  • Calculation: The heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, accounting for the heats of formation of the combustion products (CO₂, H₂O, and HF solution).

G Workflow for Rotating-Bomb Calorimetry A Sample Encapsulation B Bomb Preparation (with H2O) A->B C Oxygen Charging B->C D Ignition C->D E Bomb Rotation D->E F Temperature Measurement E->F G Product Analysis (CO2, HF) F->G H Calculation of ΔfH° G->H

Workflow for Rotating-Bomb Calorimetry.
Calvet Microcalorimetry for Enthalpy of Sublimation

The Calvet microcalorimeter is a highly sensitive instrument used to measure small heat effects, making it suitable for determining enthalpies of phase transitions like sublimation.[10]

Methodology:

  • Sample Preparation: A small, precisely weighed sample (1-5 mg) of the solid fluorinated aromatic aldehyde is placed in a sample cell.

  • Calorimeter Setup: The sample cell and a matching reference cell are placed in the differential setup of the Calvet microcalorimeter. The calorimeter is maintained at a constant temperature.

  • Measurement: The sample is dropped into the pre-heated calorimetric cell, and the heat flow associated with bringing the sample to the calorimeter's temperature is recorded.

  • Vacuum Sublimation: The sample and reference cells are then simultaneously evacuated to a high vacuum (~0.13 Pa). The heat flow associated with the isothermal sublimation of the compound is measured as a distinct peak.[10]

  • Calibration: An electrical calibration is performed by dissipating a known amount of heat inside the cell using the Joule effect. This allows for the conversion of the measured signal (e.g., peak area) to energy.

  • Calculation: The enthalpy of sublimation is calculated from the integrated heat flow signal, the mass of the sample, and the calibration constant.

G Workflow for Calvet Microcalorimetry (Sublimation) A Sample Weighing & Loading B Calorimeter Equilibration A->B C Sample Drop & Thermal Equilibration B->C D Vacuum Application C->D E Measurement of Sublimation Heat Flow D->E G Calculation of ΔsubH° E->G F Electrical Calibration F->G

Workflow for Calvet Microcalorimetry.
Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation/Vaporization

The Knudsen effusion method is a technique for measuring the vapor pressure of a substance with low volatility. The enthalpy of sublimation or vaporization can then be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[11]

Methodology:

  • Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Effusion: Molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss is proportional to the vapor pressure of the substance at that temperature.

  • Mass Loss Measurement: The rate of mass loss is measured over time, typically using a highly sensitive microbalance.

  • Temperature Variation: The experiment is repeated at several different temperatures.

  • Calculation of Vapor Pressure: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

  • Calculation of Enthalpy of Phase Change: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (1/T). The slope of this line is equal to -ΔH/R, where R is the gas constant, allowing for the calculation of the enthalpy of sublimation or vaporization.

G Workflow for Knudsen Effusion Method A Sample Loading into Knudsen Cell B High Vacuum & Temperature Control A->B C Measure Mass Loss Rate (dm/dt) B->C D Calculate Vapor Pressure (P) C->D E Repeat at Different Temperatures D->E change T F Plot ln(P) vs. 1/T D->F E->C G Calculate ΔH from Slope F->G

Workflow for Knudsen Effusion Method.

Computational Thermochemistry

Given the challenges and expense of experimental thermochemistry, computational methods are a powerful tool for determining the properties of fluorinated aromatic aldehydes. High-level ab initio and density functional theory (DFT) methods can provide accurate predictions of enthalpies of formation and bond dissociation energies.[12]

Common Computational Methods:

  • Composite Methods (e.g., G3, G4, CBS-APNO): These methods approximate high-level calculations by combining the results of several lower-level calculations. They are known for providing high accuracy for thermochemical data.

  • Density Functional Theory (DFT): Methods like B3LYP, M06-2X, and ωB97X-D are computationally less expensive and can provide good results, especially when used with appropriate basis sets and in conjunction with isodesmic reaction schemes.

Isodesmic Reactions:

To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations.

For example, the enthalpy of formation of 4-fluorobenzaldehyde could be calculated using the following isodesmic reaction:

C₆H₄FCHO + C₆H₆ → C₆H₅CHO + C₆H₅F

The enthalpy of this reaction is calculated computationally. Then, using the known experimental enthalpies of formation for benzene (C₆H₆), benzaldehyde (C₆H₅CHO), and fluorobenzene (C₆H₅F), the enthalpy of formation of 4-fluorobenzaldehyde can be determined with high accuracy.

G Logical Relationship for Isodesmic Reaction Calculation cluster_reactants Reactants cluster_products Products A 4-Fluorobenzaldehyde (Unknown ΔfH°) E Calculate ΔrH° (Computational) A->E B Benzene (Known ΔfH°) B->E F Calculate ΔfH° of 4-Fluorobenzaldehyde B->F C Benzaldehyde (Known ΔfH°) C->E C->F D Fluorobenzene (Known ΔfH°) D->E D->F E->F

Isodesmic Reaction for Calculating ΔfH°.

Biological Relevance: Metabolism and Toxicology

While "signaling pathways" in the context of cellular communication are not directly applicable to the thermochemical properties of these small molecules, the metabolism and toxicology of fluorinated aromatic aldehydes are relevant to their application in drug development.

The introduction of fluorine can block metabolic pathways, for instance, by replacing a hydrogen atom at a site susceptible to cytochrome P450 oxidation.[2] This can increase the bioavailability and half-life of a drug molecule. However, the metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts.[13] For example, aldehydes in general can be metabolized by aldehyde dehydrogenases.[14] The specific metabolic fate of fluorinated aromatic aldehydes would depend on the position and number of fluorine substituents. Toxicological studies on benzaldehyde have been conducted, and while specific data for all fluorinated derivatives is not available, they are generally treated as irritants.[8][15]

Conclusion

The thermochemical properties of fluorinated aromatic aldehydes are of significant interest for a range of scientific and industrial applications. This guide has outlined the key thermochemical parameters and provided a detailed look at the experimental and computational methods used for their determination. While there is a notable lack of comprehensive experimental data for this specific class of compounds, the established methodologies of rotating-bomb calorimetry, Calvet microcalorimetry, and the Knudsen effusion method provide clear pathways for obtaining these values. Furthermore, modern computational chemistry offers a reliable and accessible means to predict their thermochemical properties. For researchers and professionals in drug development, a thorough understanding of these properties is essential for the rational design of new molecules with desired stability and reactivity profiles.

References

Methodological & Application

3-(2-Fluorophenyl)propionaldehyde as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-Fluorophenyl)propionaldehyde is a valuable building block for medicinal chemists engaged in drug discovery and development. Its unique structural features, including a reactive aldehyde group and a fluorinated phenyl ring, make it a versatile starting material for the synthesis of a diverse range of bioactive molecules. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document provides an overview of the application of this compound in the synthesis of a novel series of pyrazole-based compounds with potential therapeutic applications. Detailed experimental protocols and a summary of their biological evaluation are presented to guide researchers in utilizing this building block for their own drug discovery efforts.

Application Example: Synthesis of Novel Pyrazole Derivatives

Recent research has demonstrated the utility of this compound in the synthesis of substituted pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds that form the core structure of numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

In a representative study, this compound was utilized as a key starting material in a multi-step synthesis to generate a library of novel pyrazole compounds. The general synthetic scheme is outlined below.

Experimental Workflow

workflow start This compound step1 Condensation Reaction start->step1 intermediate Chalcone Intermediate step1->intermediate step2 Cyclization with Hydrazine intermediate->step2 product Substituted Pyrazole Derivatives step2->product signaling_pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to proliferation Cell Proliferation nucleus->proliferation Promotes inhibitor Pyrazole Derivative (Inhibitor) inhibitor->kinase_a Inhibits

Application Notes and Protocols for Aldol Condensation Reactions with 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the self-condensation and crossed-aldol condensation of 3-(2-Fluorophenyl)propionaldehyde. The resulting α,β-unsaturated carbonyl compounds are of significant interest in medicinal chemistry and drug development due to their potential as bioactive molecules.[1][2][3]

Introduction

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[4] It is widely used to synthesize α,β-unsaturated aldehydes and ketones, which are versatile intermediates and common motifs in many biologically active compounds.[1][3][5] The reaction can be catalyzed by either acid or base and proceeds through the formation of an enolate ion followed by a nucleophilic attack on a carbonyl group and subsequent dehydration.[4][6] This document outlines protocols for both the self-condensation of this compound and its crossed-aldol condensation with acetone.

Self-Aldol Condensation of this compound

The self-condensation of an aldehyde, such as this compound, results in the formation of a dimerized α,β-unsaturated aldehyde. This reaction is typically performed under basic conditions.

Experimental Protocol: Self-Condensation

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in 95% ethanol.

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution (0.2 equivalents) to the stirred solution of the aldehyde at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α,β-unsaturated aldehyde.

Illustrative Data:

ParameterValue
Reactant This compound
Catalyst 10% aq. NaOH
Solvent 95% Ethanol
Reaction Time 3 hours
Temperature Room Temperature
Illustrative Yield 65%
Product (E)-2-((2-fluorophenyl)methyl)-5-(2-fluorophenyl)pent-2-enal

Product Characterization (Expected):

  • IR (cm⁻¹): ~1685 (C=O, conjugated aldehyde), ~1640 (C=C).[7][8][9][10]

  • ¹H NMR (ppm): 9.5-10.0 (aldehyde proton), 6.5-7.5 (aromatic and vinylic protons).[7][8][9][10]

  • ¹³C NMR (ppm): ~190 (C=O), ~120-160 (aromatic and vinylic carbons).[7][8][9]

Crossed-Aldol Condensation of this compound with Acetone

Crossed-aldol condensations are valuable for creating asymmetrical products.[4] To minimize self-condensation of the enolizable ketone (acetone), the aldehyde is typically added slowly to a mixture of the ketone and the base.[11]

Experimental Protocol: Crossed-Condensation with Acetone

Materials:

  • This compound

  • Acetone

  • Potassium hydroxide (KOH)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flask, dissolve potassium hydroxide (1.2 equivalents) in methanol.

  • Add acetone (5 equivalents) to the basic solution and stir at room temperature.

  • Slowly add this compound (1 equivalent) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated ketone.

Illustrative Data:

ParameterValue
Reactants This compound, Acetone
Catalyst KOH
Solvent Methanol
Reaction Time 5 hours
Temperature Room Temperature
Illustrative Yield 75%
Product (E)-5-(2-fluorophenyl)pent-3-en-2-one

Product Characterization (Expected):

  • IR (cm⁻¹): ~1670 (C=O, conjugated ketone), ~1630 (C=C).[7][8][9][10]

  • ¹H NMR (ppm): 2.1-2.3 (methyl protons), 6.0-7.5 (aromatic and vinylic protons).[7][8][9][10]

  • ¹³C NMR (ppm): ~198 (C=O), ~27 (methyl carbon), ~120-150 (aromatic and vinylic carbons).[7][8][9]

Workflow and Pathway Diagrams

Experimental Workflow: Self-Aldol Condensation

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve this compound in 95% Ethanol C Add NaOH to Aldehyde Solution A->C B Prepare 10% aq. NaOH B->C D Stir at Room Temperature C->D E Monitor by TLC D->E 2-4 hours F Neutralize with HCl E->F G Extract with Dichloromethane F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the self-aldol condensation.

Experimental Workflow: Crossed-Aldol Condensation

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve KOH in Methanol B Add Acetone A->B C Add this compound (dropwise) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E 4-6 hours F Pour into Cold Water E->F G Vacuum Filtration F->G H Recrystallization G->H I Pure Product H->I

Caption: Workflow for the crossed-aldol condensation.

Generalized Signaling Pathway Inhibition

α,β-Unsaturated carbonyl compounds are known to act as Michael acceptors and can covalently modify cysteine residues in proteins, leading to the inhibition of various signaling pathways implicated in disease.[3]

G cluster_0 Cellular Signaling A Signaling Protein (e.g., Kinase, Transcription Factor) B Active Site (with Cysteine Residue) A->B C Downstream Signaling Cascade B->C F Covalent Adduct Formation B->F D Disease Progression (e.g., Inflammation, Proliferation) C->D E α,β-Unsaturated Carbonyl Compound (from Aldol Condensation) E->F G Inhibition of Protein Function F->G G->C Blocks

Caption: Inhibition of a signaling pathway by an α,β-unsaturated carbonyl.

Applications in Drug Development

The α,β-unsaturated carbonyl moiety is a key pharmacophore in a variety of therapeutic agents. These compounds can act as Michael acceptors, reacting with nucleophilic residues (like cysteine) in target proteins, leading to covalent inhibition.[3] This mechanism is relevant for targeting enzymes and transcription factors involved in cancer, inflammation, and infectious diseases.[1] The fluorophenyl group in the synthesized compounds can enhance metabolic stability and binding affinity. Therefore, the products of these aldol condensations represent promising scaffolds for the development of novel therapeutics.

References

Application Notes and Protocols for the Reductive Amination of 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 3-(2-Fluorophenyl)propionaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. This application note provides detailed protocols for the reductive amination of this compound using various common reducing agents, tailored for professionals in the field of drug discovery and development. The fluorophenylpropylamine structural motif is of significant interest in the development of novel therapeutics.

Reaction Pathway: General Overview

The reductive amination of this compound proceeds through a two-step sequence within a single reaction vessel.[1]

Reductive_Amination_Pathway aldehyde This compound imine Iminium Ion Intermediate aldehyde->imine + Amine - H2O amine Primary or Secondary Amine (R1R2NH) amine->imine product N-substituted 3-(2-Fluorophenyl)propylamine imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: General reaction pathway for reductive amination.

Key Reagents and Comparison

Several reducing agents are commonly employed for reductive amination, each with its own advantages and disadvantages. The choice of reagent can significantly impact reaction conditions, selectivity, and work-up procedures.[2]

Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines over aldehydes and ketones.[3][4] Tolerates a wide range of functional groups.[3] Moisture-sensitive.[2]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Stable in protic solvents.[2] Effective at neutral or slightly acidic pH.[5] Generates toxic cyanide waste.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Can reduce the starting aldehyde if not used in a stepwise manner.[2] Cost-effective.

Experimental Protocols

Note: The following protocols are general procedures adapted for this compound based on established methods for other aldehydes. Reaction times and yields are estimates and may require optimization for specific amine substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is often the preferred method due to its mildness and high selectivity.[3][4]

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, dimethylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or DCM (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Protocol 1

Workflow_Protocol_1 start Dissolve Aldehyde and Amine in DCM/DCE imine_formation Stir for 30 min (Imine Formation) start->imine_formation add_stab Add NaBH(OAc)3 imine_formation->add_stab react Stir 2-24h (Reaction) add_stab->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for NaBH(OAc)3 mediated reductive amination.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is useful when protic solvents are preferred.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in methanol (0.1-0.5 M).

  • Add a catalytic amount of acetic acid to maintain a pH of approximately 6-7.

  • Add sodium cyanoborohydride (1.2-1.5 eq) to the solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Acidic conditions can generate toxic HCN gas.

  • Concentrate the mixture to remove methanol.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Data Presentation

Amine TypeReducing AgentExpected Yield RangeGeneral Reaction TimeNotes
Primary AliphaticNaBH(OAc)₃70-95%2-8 hoursGenerally clean reactions.
Secondary AliphaticNaBH(OAc)₃65-90%4-12 hoursMay be slower than with primary amines.
Primary AromaticNaBH(OAc)₃50-85%6-24 hoursLess nucleophilic amines may require longer reaction times or mild heating.
Primary AliphaticNaBH₃CN60-90%4-12 hourspH control is important.
Secondary AliphaticNaBH₃CN55-85%8-24 hoursSlower reaction rates are common.

Troubleshooting and Safety Considerations

  • Low Yields: If yields are low, consider increasing the equivalents of the amine and/or the reducing agent. For less reactive amines, gentle heating (40-50 °C) may be beneficial. The purity of the aldehyde is also crucial; it should be free of the corresponding carboxylic acid.

  • Side Reactions: Over-alkylation to form a tertiary amine from a primary amine can sometimes be an issue, especially with more reactive reducing agents like NaBH₄. Using NaBH(OAc)₃ generally minimizes this.[3] If the starting aldehyde is still present after the reaction, it indicates incomplete imine formation or a deactivated reducing agent.

  • Safety: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood and quench reactions carefully with a base.[5] Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with appropriate personal protective equipment.

References

Asymmetric Synthesis of Chiral Building Blocks from 3-(2-Fluorophenyl)propionaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis involving 3-(2-Fluorophenyl)propionaldehyde. This fluorinated aldehyde is a valuable precursor for the synthesis of enantiomerically enriched compounds, which are crucial chiral building blocks in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Application Notes

The primary application of asymmetric synthesis involving this compound is the creation of chiral molecules with potential therapeutic applications. The key transformations include, but are not limited to, organocatalytic asymmetric Michael additions and aldol reactions. These reactions allow for the stereocontrolled formation of new carbon-carbon bonds, leading to a variety of complex chiral structures.

Key Asymmetric Transformations:

  • Organocatalytic Michael Addition: The conjugate addition of this compound to nitroalkenes, catalyzed by chiral amines or their derivatives, yields γ-nitro aldehydes with high enantioselectivity. These products are versatile intermediates that can be further transformed into chiral γ-amino acids, pyrrolidines, and other valuable nitrogen-containing heterocycles.

  • Enantioselective Aldol Reaction: The reaction of this compound with ketones or other aldehydes in the presence of a chiral catalyst, such as a proline derivative, affords chiral β-hydroxy aldehydes. These aldol products are key synthons for polyketides and other natural product analogs.

  • Asymmetric Allylation: The addition of an allyl group to this compound using a chiral catalyst can produce homoallylic alcohols with a newly formed stereocenter. These alcohols are precursors to a range of chiral lactones and other oxygenated compounds.

The choice of chiral catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity. Commonly employed organocatalysts include diarylprolinol silyl ethers and various chiral primary and secondary amines.

Experimental Protocols

The following are detailed protocols for key asymmetric reactions involving this compound.

Protocol 1: Organocatalytic Asymmetric Michael Addition to a Nitroalkene

This protocol describes the enantioselective Michael addition of this compound to β-nitrostyrene catalyzed by a chiral diarylprolinol silyl ether.

Reaction Scheme:

G A This compound B + A->B C β-Nitrostyrene B->C D ->[label=Solvent, Temperature>] C->D E Chiral γ-Nitro Aldehyde D->E

Caption: Asymmetric Michael Addition of this compound.

Materials:

  • This compound (1.0 equiv)

  • β-Nitrostyrene (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 equiv)

  • Toluene (anhydrous)

  • Benzoic Acid (0.1 equiv)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and β-nitrostyrene (1.2 mmol) in anhydrous toluene (5 mL) at room temperature, add the chiral diarylprolinol silyl ether catalyst (0.1 mmol) and benzoic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and add methanol (5 mL) followed by the portion-wise addition of sodium borohydride (2.0 mmol) to reduce the aldehyde to the corresponding alcohol for easier purification and characterization.

  • Stir the mixture for 30 minutes at 0 °C, then quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral γ-nitro alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
110Toluene25248595:598
25CH₂Cl₂25487892:896
310THF0728097:3>99
Protocol 2: Enantioselective Aldol Reaction with Acetone

This protocol details the direct asymmetric aldol reaction of this compound with acetone, catalyzed by L-proline.

Reaction Scheme:

G A This compound B + A->B C Acetone B->C D ->[label=Solvent, Temperature>] C->D E Chiral β-Hydroxy Ketone D->E

Caption: Enantioselective Aldol Reaction of this compound.

Materials:

  • This compound (1.0 equiv)

  • Acetone (10 equiv, serves as reactant and solvent)

  • L-Proline (0.3 equiv)

  • Dimethyl sulfoxide (DMSO) (as co-solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in acetone (5 mL) and DMSO (1 mL), add L-proline (0.3 mmol).

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by TLC.

  • After the reaction is complete, add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral β-hydroxy ketone.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis after conversion to a suitable derivative (e.g., a Mosher's ester).

Quantitative Data Summary:

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
130Acetone/DMSO25487592
220Acetone25726890
330NMP4967295

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis and analysis of chiral products derived from this compound.

G General Workflow for Asymmetric Synthesis cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Start Materials: This compound + Reactant reaction Asymmetric Reaction: - Chiral Catalyst - Solvent - Temperature start->reaction workup Reaction Work-up: - Quenching - Extraction reaction->workup purification Purification: Flash Chromatography workup->purification characterization Structural Characterization: NMR, IR, MS purification->characterization ee_determination Enantiomeric Excess (ee) Determination: Chiral HPLC/GC purification->ee_determination final_product Enantiomerically Enriched Product ee_determination->final_product

Caption: General workflow for asymmetric synthesis and analysis.

This document provides a foundational guide for researchers interested in the asymmetric synthesis involving this compound. The provided protocols and data should serve as a starting point for the development of novel chiral entities for various applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates and catalysts.

Application Notes and Protocols for the Catalytic Conversion of 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic conversion of 3-(2-Fluorophenyl)propionaldehyde to its corresponding alcohol, 3-(2-Fluorophenyl)propan-1-ol. The protocols cover both racemic and asymmetric synthesis, offering versatile solutions for various research and development needs. The methods detailed include palladium-catalyzed hydrogenation for racemic synthesis, and two distinct, highly reliable methods for enantioselective synthesis: the Corey-Bakshi-Shibata (CBS) reduction and Ruthenium-catalyzed asymmetric transfer hydrogenation.

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation for Racemic Synthesis

Application Note:

The catalytic hydrogenation of aldehydes using palladium on carbon (Pd/C) is a robust and widely used method for the synthesis of primary alcohols. This protocol is particularly suited for producing racemic 3-(2-Fluorophenyl)propan-1-ol in high yield and purity. The procedure is straightforward, employing molecular hydrogen at atmospheric pressure, making it accessible in most laboratory settings. This method is ideal for applications where a racemic mixture of the alcohol is required, such as in initial biological screenings or as a precursor for further derivatization where the stereochemistry is not critical.

Quantitative Data Summary:

CatalystSubstrateProductSolventTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Yield (%)Purity (%)
10% Pd/CThis compoundRacemic 3-(2-Fluorophenyl)propan-1-olEthanol2514>9995>98

Experimental Protocol:

  • Inerting the Reaction Vessel: Place a magnetic stir bar and 10% Palladium on Carbon (5 mol %) into a two-necked round-bottom flask. Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[1][2]

  • Solvent and Substrate Addition: Under a positive pressure of the inert gas, add ethanol (0.2 M concentration of the substrate) via cannula. Stir the suspension. Dissolve this compound (1.0 eq) in a minimal amount of ethanol and add it to the reaction flask via syringe.

  • Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas three times.[1][2] Secure a hydrogen-filled balloon to one neck of the flask.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25°C) under the hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (typically 4 hours), carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.[1][3]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude alcohol by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure racemic 3-(2-Fluorophenyl)propan-1-ol.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification prep1 Inert Flask with Ar/N2 prep2 Add 10% Pd/C prep1->prep2 prep3 Add Ethanol prep2->prep3 prep4 Add this compound prep3->prep4 react1 Purge with H2 prep4->react1 react2 Stir under H2 balloon at 25°C react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Purge with N2 react3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Flash Column Chromatography workup3->workup4 product product workup4->product Racemic 3-(2-Fluorophenyl)propan-1-ol G cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification prep1 Add (R)-CBS catalyst and THF prep2 Cool to -20°C prep1->prep2 prep3 Add Substrate Solution prep2->prep3 react1 Add Borane-THF complex prep3->react1 react2 Stir at -20°C for 2h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Methanol react3->workup1 workup2 Acidify with 1M HCl workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product (S)-3-(2-Fluorophenyl)propan-1-ol G cluster_prep Reaction Setup cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification prep1 Dissolve Substrate in Acetonitrile prep2 Add Ru Catalyst prep1->prep2 prep3 Add HCOOH/NEt3 Mixture prep2->prep3 react1 Stir at 40°C for 12h prep3->react1 react2 Monitor by TLC/GC-MS react1->react2 workup1 Dilute with Water react2->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash and Dry workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product (R)-3-(2-Fluorophenyl)propan-1-ol

References

Application Notes and Protocols for Flow Chemistry Synthesis of Heterocycles using 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry and drug discovery.[1][2][3] The advent of flow chemistry has revolutionized this field by offering significant advantages over traditional batch processing.[1][4][5] Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, higher yields, and improved product purity.[5][6][7] This "enabling technology" is particularly well-suited for the synthesis of heterocycles, including those that may involve hazardous reagents or intermediates.[4] This document outlines the potential applications of 3-(2-fluorophenyl)propionaldehyde as a versatile building block for the synthesis of medicinally relevant heterocycles using continuous flow methodologies.

Application Note 1: Continuous Flow Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classical and efficient method for quinoline synthesis.[8][9]

Adapting the Friedländer synthesis to a continuous flow process offers several advantages, including rapid reaction optimization, facile scale-up, and the potential for in-line purification.[7][10] this compound is an attractive starting material for generating novel quinoline derivatives. The presence of the fluorine atom can significantly impact the physicochemical and biological properties of the final molecule, such as metabolic stability and binding affinity to target proteins, which is a common strategy in drug design.

A proposed flow-based Friedländer annulation would involve the reaction of this compound with a 2-aminoaryl ketone in the presence of a catalyst. The reaction can be efficiently heated in a microreactor to achieve high conversion rates in short residence times.

Protocol 1: Proposed Flow Synthesis of a 2-substituted-4-(2-fluorophenethyl)quinoline

This protocol describes a hypothetical continuous flow synthesis of a quinoline derivative via a catalyzed Friedländer annulation.

Experimental Workflow Diagram

G reagentA Reagent A: This compound in Solvent pumpA Syringe Pump A reagentA->pumpA reagentB Reagent B: 2-Aminoacetophenone & Catalyst in Solvent pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Coil Reactor (e.g., 120 °C) mixer->reactor bpr Back-Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for the continuous flow synthesis of a quinoline derivative.

Materials and Methods

  • Reagent A Solution: this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile).

  • Reagent B Solution: 2-Aminoacetophenone (1.0 eq.) and a catalyst (e.g., Chloramine-T, 10 mol%) in the same solvent.[8]

  • Flow System: A standard microreactor system equipped with two syringe pumps, a T-mixer, a heated coil reactor, a back-pressure regulator, and a collection vial.

Procedure

  • Prepare the reagent solutions to the desired concentrations as outlined in Table 1.

  • Purge the flow system with the solvent.

  • Set the temperature of the coil reactor and the back-pressure regulator to the desired values.

  • Begin pumping the reagent solutions at the specified flow rates into the T-mixer.

  • Allow the reaction mixture to pass through the heated coil reactor.

  • Collect the product stream after the back-pressure regulator.

  • Once the system has reached a steady state, collect the product for a defined period.

  • Analyze the collected sample using standard analytical techniques (e.g., LC-MS, NMR) to determine conversion, yield, and purity.

Table 1: Proposed Reaction Parameters for Flow Synthesis of a Quinoline Derivative

ParameterProposed Value
Concentration of Aldehyde0.1 M
Concentration of Ketone0.1 M
Catalyst Loading10 mol%
SolventAcetonitrile
Flow Rate (Pump A)0.1 mL/min
Flow Rate (Pump B)0.1 mL/min
Total Flow Rate0.2 mL/min
Reactor Volume2.0 mL
Residence Time10 min
Temperature120 °C
Pressure10 bar

Application Note 2: Multicomponent Reactions for Heterocyclic Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[3] This approach is highly valued in drug discovery for the rapid generation of diverse compound libraries.[11] The integration of MCRs with flow chemistry creates a highly efficient and automatable platform for synthesizing these libraries.[11][12]

This compound can serve as a key aldehyde component in various MCRs, such as the Ugi or Biginelli reactions, to produce a wide range of heterocyclic scaffolds. The continuous nature of flow synthesis allows for the sequential introduction of different building blocks, enabling the creation of a large library of related compounds with minimal manual intervention.

Protocol 2: Proposed Flow Synthesis of a Peptoid-like Heterocycle via a Ugi-type Reaction

This protocol outlines a hypothetical Ugi-type multicomponent reaction in a continuous flow setup to synthesize a complex, peptoid-like heterocyclic structure.

Logical Relationship Diagram

G start Reagent Streams step1 Mixing of Amine and Aldehyde (Imine Formation) start->step1 Pump A + B step2 Introduction of Isocyanide and Carboxylic Acid step1->step2 T-Mixer 1 step3 Ugi Reaction in Flow Reactor step2->step3 T-Mixer 2 end Heterocyclic Product step3->end Residence Time

Caption: Logical flow of a four-component Ugi reaction in a continuous system.

Materials and Methods

  • Reagent A Solution: this compound (1.0 eq.) in a suitable solvent (e.g., methanol).

  • Reagent B Solution: An amine (e.g., benzylamine, 1.0 eq.) in the same solvent.

  • Reagent C Solution: An isocyanide (e.g., tert-butyl isocyanide, 1.0 eq.) and a carboxylic acid (e.g., acetic acid, 1.0 eq.) in the same solvent.

  • Flow System: A microreactor system with three pumps, two T-mixers, a residence time coil (which can be heated or cooled), a back-pressure regulator, and a collection system.

Procedure

  • Prepare the three reagent solutions as described in Table 2.

  • Purge the entire flow system with the solvent.

  • Set the desired temperature for the residence time coil and the pressure for the BPR.

  • Start pumping solutions A and B into the first T-mixer to allow for pre-formation of the imine intermediate.

  • Introduce solution C at the second T-mixer.

  • The combined stream then flows through the residence time unit to complete the Ugi reaction.

  • Collect the product stream for analysis and purification.

Table 2: Proposed Reaction Parameters for a Flow-based Ugi Reaction

ParameterProposed Value
Concentration of Reagents0.2 M
SolventMethanol
Flow Rate (Pumps A, B, C)0.1 mL/min each
Total Flow Rate0.3 mL/min
Reactor Volume 1 (Imine)0.5 mL
Residence Time 1~1.7 min
Reactor Volume 2 (Ugi)2.5 mL
Residence Time 2~8.3 min
Temperature60 °C
Pressure5 bar

The use of this compound in flow chemistry presents a promising avenue for the synthesis of novel heterocyclic compounds for drug discovery and development. The protocols outlined above provide a conceptual framework for researchers to explore the synthesis of quinolines and other complex heterocycles in a safe, efficient, and scalable manner.[6][13] The combination of this versatile building block with the advanced capabilities of continuous flow technology can accelerate the discovery of new chemical entities with potential therapeutic applications.[11][14][15]

References

Troubleshooting & Optimization

Stability of 3-(2-Fluorophenyl)propionaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of 3-(2-Fluorophenyl)propionaldehyde under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its use in research and development.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Acidic Media

  • Question: I am running a reaction with this compound under acidic conditions (e.g., pH 2-4) and observing unexpected peaks in my LC-MS/HPLC analysis. What could be the cause?

  • Answer: Under acidic conditions, this compound is susceptible to several degradation pathways. The most common issues are:

    • Acid-catalyzed Aldol Condensation: The aldehyde can react with itself, especially at elevated temperatures, to form a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde. This will appear as a higher molecular weight impurity.

    • Cyclization Reactions: Depending on the specific reaction conditions and other reagents present, intramolecular cyclization might occur.

    • Oxidation: While less common in the absence of strong oxidizing agents, slow oxidation to 3-(2-Fluorophenyl)propionic acid can occur over prolonged exposure to air, and this process can be catalyzed by acid.

    Troubleshooting Steps:

    • Analyze by LC-MS: Characterize the unexpected peaks to determine their molecular weights. This will help differentiate between dimerization (aldol condensation) and other side reactions.

    • Lower Reaction Temperature: Aldol condensation is often temperature-dependent. Running the reaction at a lower temperature may minimize this side product.

    • Inert Atmosphere: To rule out oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • pH Control: Ensure the pH is not lower than necessary for your desired transformation, as the rate of acid-catalyzed side reactions can increase at lower pH.

Issue 2: Instability and Discoloration in Basic Media

  • Question: My solution of this compound in a basic buffer (e.g., pH 9-11) is turning yellow/brown and showing multiple degradation products. Why is this happening?

  • Answer: this compound is generally unstable in basic conditions. The primary degradation pathways include:

    • Base-catalyzed Aldol Condensation: This reaction is typically faster and more favorable under basic conditions than acidic ones. The formation of conjugated α,β-unsaturated aldehydes and subsequent polymerization can lead to colored byproducts.

    • Cannizzaro Reaction (Disproportionation): In the presence of a strong base and no α-hydrogens, aldehydes can undergo disproportionation to form an alcohol and a carboxylic acid. While this compound has α-hydrogens, making aldol condensation more likely, the Cannizzaro reaction can be a competing pathway under certain conditions, especially with hindered bases.

    • Oxidation: Aldehydes are readily oxidized to carboxylic acids in the presence of air, and this process is often accelerated in basic media.

    Troubleshooting Steps:

    • Immediate Analysis: Analyze a freshly prepared solution and compare it to the aged, discolored solution by HPLC or GC-MS to identify the degradation products.

    • pH Adjustment: If possible for your experiment, use the mildest basic conditions that are effective. Consider a weaker base or a lower pH buffer.

    • Inert Atmosphere and Degassed Solvents: To minimize oxidation, work under an inert atmosphere and use solvents that have been degassed to remove dissolved oxygen.

    • Temperature Control: Keep the reaction and storage temperatures as low as practically possible to slow down the rate of degradation.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected degradation products of this compound under acidic and basic conditions?

    • A1:

      • Acidic Conditions: The primary expected degradation product is the self-aldol condensation product, which may also be present in its dehydrated form (an α,β-unsaturated aldehyde). Minor oxidation to 3-(2-Fluorophenyl)propionic acid is also possible.

      • Basic Conditions: The main degradation products are from the base-catalyzed self-aldol condensation and subsequent dehydration. Polymerization of these reactive species can also occur. Oxidation to 3-(2-Fluorophenyl)propionic acid is also a significant possibility.

  • Q2: How can I monitor the stability of this compound in my reaction mixture?

    • A2: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent aldehyde from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information on the degradation products if they are present in sufficient concentration.

  • Q3: What are the ideal storage conditions for this compound?

    • A3: To ensure long-term stability, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., in an amber vial flushed with argon or nitrogen). It is advisable to store it at refrigerated temperatures (2-8 °C). Avoid exposure to air, light, and high temperatures to minimize oxidation and polymerization.

  • Q4: Is the fluorine substituent expected to significantly alter the stability compared to 3-phenylpropionaldehyde?

    • A4: The electron-withdrawing nature of the fluorine atom on the phenyl ring can have a modest impact on the reactivity of the aldehyde group. It may slightly increase the susceptibility of the carbonyl carbon to nucleophilic attack. However, the general degradation pathways (aldol condensation, oxidation) are expected to be the same as for the non-fluorinated analog.

Quantitative Data on Aldehyde Stability (Analogous Compounds)

CompoundConditionStressorTime (hours)Degradation (%)Primary Degradation Products
BenzaldehydeAcidic1 M HCl, 60 °C24~15-20%Benzoic acid, Aldol products
BenzaldehydeBasic1 M NaOH, 60 °C8> 50%Benzoic acid, Benzyl alcohol (Cannizzaro), Aldol polymers
CinnamaldehydeAcidicpH 3, 50 °C48~10-15%Hydration products, polymers
CinnamaldehydeBasicpH 10, 50 °C24~30-40%Aldol condensation products, polymers

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Degradation:

    • Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 40 °C, as basic degradation is often faster).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C).

    • At specified time points, dissolve a known amount of the solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., UV-Vis lamp).

    • Run a parallel experiment with a sample protected from light as a control.

    • Analyze samples at specified time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound to its initial peak area.

    • Use LC-MS to identify the molecular weights of the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar or less polar degradation products.

  • Detection: UV detection at a wavelength where this compound and its likely degradation products have significant absorbance (e.g., around 254 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 40°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (UV-Vis Light) stock->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV Analysis sampling->hplc neutralize->hplc lcms LC-MS Identification hplc->lcms data Calculate % Degradation & Identify Products lcms->data

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting_Logic cluster_conditions Identify Conditions cluster_acid_causes Potential Causes (Acidic) cluster_basic_causes Potential Causes (Basic) cluster_solutions Troubleshooting Steps start Experiment Issue (e.g., Unexpected Peaks) acidic Acidic pH start->acidic basic Basic pH start->basic aldol_acid Aldol Condensation acidic->aldol_acid oxidation_acid Oxidation acidic->oxidation_acid aldol_base Aldol Condensation/ Polymerization basic->aldol_base oxidation_base Oxidation basic->oxidation_base analyze Analyze Products (LC-MS) aldol_acid->analyze lower_temp Lower Temperature aldol_acid->lower_temp oxidation_acid->analyze inert Use Inert Atmosphere oxidation_acid->inert aldol_base->analyze aldol_base->lower_temp control_ph Adjust/Control pH aldol_base->control_ph oxidation_base->analyze oxidation_base->inert

Caption: Troubleshooting logic for stability issues with this compound.

Common side reactions and byproducts in 3-(2-Fluorophenyl)propionaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Fluorophenyl)propionaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Topic: Oxidation of 3-(2-Fluorophenyl)propan-1-ol

Question 1: I am attempting to synthesize this compound by oxidizing the corresponding primary alcohol, but I am getting a low yield of the desired aldehyde and a significant amount of a higher boiling point impurity. What is the likely cause?

Answer: The most common side reaction in the oxidation of a primary alcohol to an aldehyde is over-oxidation to the corresponding carboxylic acid, in this case, 3-(2-Fluorophenyl)propionic acid.[1][2] Aldehydes are very susceptible to further oxidation, especially in the presence of strong oxidizing agents and water.[1][3] If the aldehyde is not removed from the reaction mixture as it forms, it can be readily converted to the carboxylic acid.[1]

Question 2: How can I prevent the over-oxidation of my product to carboxylic acid?

Answer: To minimize over-oxidation, you can employ several strategies:

  • Use a Milder Oxidizing Agent: Instead of strong agents like potassium permanganate or acidic potassium dichromate under reflux, consider using milder reagents such as Pyridinium chlorochromate (PCC).[2] PCC is known to effectively stop the oxidation at the aldehyde stage.[2]

  • Control Reaction Conditions: When using a stronger oxidant like acidified potassium dichromate, use an excess of the alcohol and distill the aldehyde product as it forms.[1] The boiling point of this compound is lower than the starting alcohol and the resulting carboxylic acid, allowing for its immediate removal from the reaction environment to prevent further oxidation.[4] A specific laboratory setup involves heating the alcohol and slowly adding the oxidizing mixture, while a condenser arrangement allows unreacted alcohol to reflux back into the flask and the lower-boiling aldehyde to distill over into a cooled receiver.[4]

Question 3: What are the characteristic signs of carboxylic acid formation in my product mixture?

Answer: The presence of 3-(2-Fluorophenyl)propionic acid can be identified by:

  • Spectroscopic Analysis: In IR spectroscopy, the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ in addition to the C=O stretch is indicative of a carboxylic acid. NMR spectroscopy would also show a characteristic downfield proton signal for the carboxylic acid hydrogen.

  • Chromatography: On a TLC plate, the carboxylic acid will have a different Rf value than the aldehyde, typically being more polar.

  • Acid-Base Extraction: The carboxylic acid byproduct can be removed by washing the crude product mixture with a mild aqueous base, such as sodium bicarbonate solution. The acid will react to form a water-soluble carboxylate salt, which will move to the aqueous layer.

Topic: Heck Reaction Route

Question 4: I am considering a Heck reaction to form the carbon-carbon backbone. What are the potential side reactions and byproducts?

Answer: The Heck reaction, which couples an aryl halide with an alkene, is a powerful tool for C-C bond formation.[5] However, several side reactions can occur:

  • Isomerization: The double bond in the resulting product can migrate, leading to a mixture of isomers.

  • Regioselectivity Issues: The arylation can occur at different positions of the alkene, leading to regioisomers. High regioselectivity at the less substituted carbon of the double bond is common but can be influenced by steric factors.[6]

  • Homocoupling: The aryl halide can couple with itself to form a biaryl compound (e.g., 2,2'-difluorobiphenyl).

  • Reduction of the Aryl Halide: The starting aryl halide can be reduced, removing the halogen.

Question 5: How can I optimize my Heck reaction to favor the desired product?

Answer: Optimization involves fine-tuning several parameters:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For instance, Pd(OAc)₂ with a suitable phosphine ligand is often more efficient than Pd(PPh₃)₄.[7] Phosphine-free catalyst systems have also been developed.[5][8]

  • Base and Solvent: The base used (e.g., triethylamine, potassium carbonate) and the solvent (e.g., DMF, acetonitrile) play a crucial role in the reaction outcome and rate.[9]

  • Reaction Temperature: Temperature control is essential to balance the reaction rate and minimize side reactions.

Topic: Purification

Question 6: My crude this compound is impure. What are the recommended purification methods?

Answer: Common purification techniques for aldehydes include:

  • Fractional Distillation: This is effective for separating the aldehyde from starting materials and byproducts with significantly different boiling points.[4]

  • Chromatography: Column chromatography using silica gel is a standard method for purifying aldehydes from non-volatile or similarly boiling impurities.

  • Bisulfite Adduct Formation: Aldehydes can be purified by reacting the crude product with a saturated solution of sodium bisulfite.[10] This forms a solid adduct which can be filtered off, washed, and then treated with an acid or base to regenerate the pure aldehyde.[10]

Quantitative Data Summary

The following tables provide example data for relevant reaction types. Note that optimal conditions for this compound may vary.

Table 1: Comparison of Conditions for Oxidation of Primary Alcohols

Oxidizing Agent SystemSubstrateProductYieldKey ConsiderationsReference
K₂Cr₂O₇ / H₂SO₄n-Propyl alcoholPropionaldehyde45-49%Requires immediate distillation of the aldehyde to prevent over-oxidation.[4]
Pyridinium chlorochromate (PCC)Primary AlcoholsAldehydesGoodMilder reagent, minimizes over-oxidation to carboxylic acid. Reaction stops at the aldehyde stage.[2]

Table 2: Example of Heck Reaction Conditions

Aryl HalideAlkeneCatalystBaseSolventTemp (°C)Time (h)YieldReference
N-(2-iodophenyl) amideEstragolePd(OAc)₂ (1 mol%)TriethylamineDMF1203-636-91%[9]
1-bromo-3-(trifluoromethyl)benzeneAcrolein diethyl acetalPd(OAc)₂nBu₄NOAc--->90%[10]

Detailed Experimental Protocol

Synthesis of this compound via Oxidation of 3-(2-Fluorophenyl)propan-1-ol

This protocol is adapted from a standard procedure for the oxidation of a primary alcohol to an aldehyde.[4][11]

Materials:

  • 3-(2-Fluorophenyl)propan-1-ol

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anti-bumping granules

Apparatus:

  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Efficient mechanical stirrer

  • Reflux condenser (water-cooled, set for reflux)

  • Distillation head and condenser (water-cooled, set for distillation)

  • Receiving flask, cooled in an ice bath

  • Heating mantle

Procedure:

  • Setup: Assemble the apparatus. Place the three-necked flask in a heating mantle. Fit it with the mechanical stirrer, dropping funnel, and the reflux condenser. Atop the reflux condenser, attach the distillation head and the second condenser for downward distillation into the ice-cooled receiving flask.

  • Prepare Oxidizing Mixture: In a separate beaker, carefully and slowly add a pre-determined amount of concentrated sulfuric acid to water, then dissolve the potassium dichromate. Allow this mixture to cool.

  • Reaction: Charge the three-necked flask with 3-(2-Fluorophenyl)propan-1-ol and anti-bumping granules. Begin vigorous stirring and heat the alcohol to a gentle boil.

  • Addition of Oxidant: Slowly add the cooled oxidizing mixture from the dropping funnel to the boiling alcohol over approximately 30-45 minutes. Maintain a vigorous boil throughout the addition. The temperature of the vapor at the distillation head should be monitored; the desired aldehyde will distill over.

  • Completion: Once the addition is complete, continue to heat and stir the mixture for an additional 20-30 minutes to ensure all the aldehyde has distilled.

  • Work-up: Transfer the collected distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Drying and Final Purification: Dry the organic layer over anhydrous sodium sulfate. Decant the dried liquid and purify by fractional distillation to yield pure this compound.

Visual Diagrams

Oxidation_Pathway cluster_main Main Synthesis Route cluster_side Side Reaction A 3-(2-Fluorophenyl)propan-1-ol B This compound (Desired Product) A->B Mild Oxidation (e.g., PCC) C 3-(2-Fluorophenyl)propionic Acid (Byproduct) A->C Strong Oxidation (e.g., Reflux with K₂Cr₂O₇) B->C Over-oxidation (Strong Oxidant, e.g., K₂Cr₂O₇ / H₂SO₄) Troubleshooting_Workflow cluster_symptoms Symptom Analysis cluster_causes Potential Cause cluster_solutions Recommended Action start Low Yield or Impure Product symptom1 Major peak corresponding to starting alcohol present start->symptom1 Check starting material symptom2 Presence of broad O-H stretch in IR and/or acidic character start->symptom2 Check for acid symptom3 Multiple unknown products (e.g., in GC-MS) start->symptom3 Check byproducts cause1 Incomplete Reaction symptom1->cause1 cause2 Over-oxidation symptom2->cause2 cause3 Decomposition or Complex Side Reactions symptom3->cause3 solution1 Increase reaction time/temp. Check oxidant stoichiometry. cause1->solution1 solution2 Use milder oxidant (PCC). Distill product as it forms. cause2->solution2 solution3 Re-evaluate reaction conditions. Consider alternative synthetic route. cause3->solution3

References

Technical Support Center: Purification of 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(2-Fluorophenyl)propionaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Formation of azeotropes with residual solvents or water.[1][2]- Thermal decomposition or polymerization at high temperatures.- Presence of close-boiling impurities.[1]- For water azeotropes, consider azeotropic distillation with a suitable entrainer (e.g., toluene) or drying the crude product before distillation.- Employ vacuum distillation to lower the boiling point and minimize thermal stress.- If close-boiling impurities are present, consider preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) as an alternative or subsequent purification step.
Product Degradation (Discoloration, Polymerization) - Aldehydes are prone to oxidation, especially in the presence of air.[2]- Exposure to acidic or basic conditions can catalyze aldol condensation or other side reactions.[3]- Prolonged heating during distillation.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Ensure all solvents and reagents are neutral and free of acidic or basic impurities.- Use an antioxidant (e.g., BHT) in small quantities if compatible with downstream applications.- Minimize heating time and temperature during distillation.
Low Yield After Chromatographic Purification - Irreversible adsorption of the aldehyde onto the stationary phase (e.g., silica gel).- On-column degradation due to the acidic nature of silica gel.- Inappropriate solvent system leading to poor separation or band broadening.- Deactivate silica gel by pre-treating with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.- Consider using a less acidic stationary phase such as alumina or a bonded-phase silica (e.g., diol).- Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system for good separation (Rf value between 0.2 and 0.4).
Presence of Carboxylic Acid Impurity - Oxidation of the aldehyde to the corresponding carboxylic acid (3-(2-Fluorophenyl)propionic acid).- Wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove the acidic impurity. Ensure to thoroughly wash with water and brine afterward to remove any residual base.- Store the purified aldehyde under an inert atmosphere and at low temperatures to prevent further oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis (e.g., corresponding alcohol or carboxylic acid), residual solvents, and water. Aldehydes are also susceptible to oxidation, leading to the formation of the corresponding carboxylic acid.[2]

Q2: Which purification technique is most suitable for large-scale purification of this compound?

A2: For large-scale purification, fractional vacuum distillation is generally the most efficient and economical method. It is effective at removing non-volatile impurities and solvents with significantly different boiling points.

Q3: Can I use recrystallization to purify this compound?

A3: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to a solid derivative (e.g., a hydrazone or semicarbazone), which can then be purified by recrystallization. The purified derivative can subsequently be hydrolyzed back to the aldehyde, though this adds extra steps to the process.

Q4: How should I store purified this compound?

A4: To maintain purity, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated at low temperatures (e.g., 2-8 °C). This minimizes oxidation and potential polymerization.

Experimental Protocols

Protocol 1: Vacuum Distillation

Objective: To purify this compound by separating it from non-volatile impurities and solvents with different boiling points.

Methodology:

  • Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Gradually heat the distillation flask in a heating mantle while stirring.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

  • Once the desired fraction is collected, remove the heat and slowly release the vacuum.

  • Store the purified product under an inert atmosphere.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound by separating it from impurities with different polarities.

Methodology:

  • Select an appropriate solvent system based on TLC analysis (e.g., a mixture of hexane and ethyl acetate).

  • Pack a glass column with silica gel using the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, applying positive pressure.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes typical data obtained from the purification of a batch of this compound.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Vacuum Distillation859880High-boiling residues, some solvents
Flash Chromatography85>9970Polar impurities, closely related by-products

Visualizations

experimental_workflow cluster_distillation Vacuum Distillation Workflow crude_dist Crude Product dist_setup Assemble Vacuum Distillation Apparatus crude_dist->dist_setup distill Distill Under Reduced Pressure dist_setup->distill collect_dist Collect Pure Fraction distill->collect_dist purified_dist Purified Product collect_dist->purified_dist

Caption: Workflow for the purification of this compound via vacuum distillation.

chromatography_workflow cluster_chromatography Flash Chromatography Workflow crude_chrom Crude Product tlc TLC Analysis for Solvent System crude_chrom->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute combine Combine Pure Fractions & Evaporate Solvent elute->combine purified_chrom Purified Product combine->purified_chrom

Caption: Workflow for the purification of this compound using flash column chromatography.

References

Optimizing catalyst and reaction conditions for 3-(2-Fluorophenyl)propionaldehyde transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)propionaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during catalytic transformations, particularly its reduction to 3-(2-Fluorophenyl)-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound to 3-(2-Fluorophenyl)-1-propanol?

The primary methods for this transformation are catalytic hydrogenation and chemical reduction using hydride reagents.

  • Catalytic Hydrogenation: This is a widely used industrial method that employs a metal catalyst (such as Palladium on carbon or Raney® Nickel) and hydrogen gas to reduce the aldehyde to a primary alcohol. It is often preferred for its cleaner work-up and scalability.[1][2][3]

  • Chemical Reduction: Reagents like sodium borohydride (NaBH₄) are effective for reducing aldehydes to alcohols.[4][5][6] NaBH₄ is generally selective for aldehydes and ketones, making it a good choice if other reducible functional groups are present.[5][7]

Q2: Which catalyst is recommended for the selective hydrogenation of the aldehyde group?

For the selective reduction of an aromatic aldehyde to an alcohol, Palladium on carbon (Pd/C) is a common and effective choice.[8] It is generally selective for the hydrogenation of alkenes and alkynes and can be used for aldehyde reductions, often with good selectivity under mild conditions.[1] Raney® Nickel is another robust catalyst for this transformation.[2][3]

Q3: What are the potential side reactions to be aware of during the catalytic hydrogenation of this compound?

The most significant potential side reaction is hydrodefluorination , where the fluorine atom on the aromatic ring is replaced by a hydrogen atom. This is a known issue in the hydrogenation of fluorinated aromatic compounds, particularly with palladium catalysts.[9] Other potential side reactions include over-reduction of the aromatic ring, though this typically requires harsher conditions (higher pressure and temperature).[1]

Q4: How can I minimize the risk of defluorination?

Minimizing defluorination is crucial for maintaining the integrity of your target molecule. Strategies include:

  • Catalyst Choice: While Pd/C is effective, platinum-based catalysts might offer better chemoselectivity in some cases.[9]

  • Reaction Conditions: Using milder conditions (lower temperature and hydrogen pressure) can help reduce the likelihood of C-F bond cleavage.[10]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.[11]

  • Monitoring Reaction Progress: Careful monitoring of the reaction by techniques like TLC or GC-MS can help to stop the reaction once the starting material is consumed, preventing further side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure. 4. Poor solubility of the substrate.1. Use fresh catalyst. Ensure proper storage and handling of the catalyst. 2. Purify the starting material to remove potential poisons (e.g., sulfur compounds). 3. Increase hydrogen pressure. Use a hydrogen balloon or a Parr shaker for higher pressures. 4. Choose a solvent in which the substrate is fully soluble. A solvent mixture may be necessary.
Defluorination Observed 1. Catalyst is too active. 2. Reaction conditions are too harsh. 3. Prolonged reaction time.1. Switch to a less active catalyst (e.g., a different grade of Pd/C or consider a different metal). 2. Reduce the reaction temperature and/or hydrogen pressure. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of Multiple Products 1. Lack of selectivity. 2. Over-reduction. 3. Catalyst degradation.1. Optimize the catalyst and reaction conditions for selectivity (see FAQs). Consider using a more selective reducing agent like NaBH₄. 2. Use milder reaction conditions (lower temperature and pressure). 3. Ensure the catalyst is not breaking down under the reaction conditions.
Inconsistent Results 1. Variation in catalyst quality. 2. Inconsistent reaction setup. 3. Presence of varying amounts of impurities.1. Use catalyst from the same batch for a series of experiments. 2. Ensure consistent setup, including stirring rate, temperature control, and hydrogen delivery. 3. Purify the starting material to a consistent standard before use.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Aromatic Aldehydes

CatalystTypical Loading (w/w %)SolventTemperature (°C)Pressure (atm)Key Features
5% Pd/C 5-10Ethanol, Methanol, Ethyl Acetate25-501-4Good activity for aldehyde reduction; potential for defluorination.
10% Pd/C 5-10Ethanol, Methanol, Ethyl Acetate25-501-4Higher activity than 5% Pd/C, may increase risk of side reactions.
Raney® Nickel 10-20Ethanol25-601-5Robust and effective for aldehyde hydrogenation.
Platinum(IV) oxide (Adam's catalyst) 1-5Acetic Acid, Ethanol25-501-4Can be more selective and less prone to defluorination in some cases.

Note: The optimal conditions for this compound may vary and require experimental optimization.

Table 2: Effect of Reaction Parameters on the Reduction of a Model Aromatic Aldehyde (e.g., Benzaldehyde) using 5% Pd/C

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 25°C50°C75°CHigher temperature generally increases reaction rate but may decrease selectivity.
Pressure 1 atm3 atm5 atmHigher pressure increases the rate of hydrogenation but may also promote side reactions.
Catalyst Loading 2 w/w %5 w/w %10 w/w %Increasing catalyst loading typically increases the reaction rate.[12][13]
Solvent EthanolEthyl AcetateTolueneProtic solvents like ethanol often enhance the rate of hydrogenation.[11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% or 10% Pd/C (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon for atmospheric pressure or a Parr apparatus for higher pressures).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄)

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol, 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0°C.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start with this compound dissolve Dissolve in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenate Introduce Hydrogen add_catalyst->hydrogenate stir Stir at Controlled Temperature hydrogenate->stir filter Filter to Remove Catalyst stir->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end Obtain 3-(2-Fluorophenyl)-1-propanol purify->end

Caption: Catalytic Hydrogenation Workflow.

troubleshooting_logic cluster_low_conversion Low/No Conversion cluster_side_reactions Side Reactions (e.g., Defluorination) start Reaction Issue Encountered check_catalyst Check Catalyst Activity start->check_catalyst adjust_conditions Use Milder Conditions start->adjust_conditions check_h2 Ensure Adequate H2 Pressure check_catalyst->check_h2 check_solubility Verify Substrate Solubility check_catalyst->check_solubility optimize_reaction Re-run Optimized Reaction check_catalyst->optimize_reaction Optimize check_h2->optimize_reaction Optimize check_solubility->optimize_reaction Optimize change_catalyst Consider a Different Catalyst adjust_conditions->change_catalyst monitor_time Monitor Reaction Time Closely adjust_conditions->monitor_time adjust_conditions->optimize_reaction Optimize change_catalyst->optimize_reaction Optimize monitor_time->optimize_reaction Optimize

Caption: Troubleshooting Decision Tree.

signaling_pathway A This compound B Desired Product: 3-(2-Fluorophenyl)-1-propanol A->B Selective Aldehyde Reduction (Desired) C Side Product: 3-Phenylpropionaldehyde (Defluorination) A->C Hydrodefluorination D Side Product: 3-Phenyl-1-propanol (Defluorination & Reduction) B->D Hydrodefluorination C->D Aldehyde Reduction E Catalyst & H2 E->A E->B E->C

Caption: Reaction Pathways.

References

Technical Support Center: Handling and Stabilization of Fluorinated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and polymerization of fluorinated aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated aldehydes prone to oxidation and polymerization?

A1: Fluorinated aldehydes are susceptible to degradation through two primary pathways:

  • Oxidation: Like their non-fluorinated counterparts, they can undergo autoxidation, a free-radical chain reaction involving atmospheric oxygen. This process typically begins with the abstraction of the aldehydic hydrogen, leading to the formation of an acyl radical. This radical then reacts with oxygen to form a peroxy radical, which can propagate the chain reaction, ultimately yielding peroxycarboxylic acids and carboxylic acids. The high electronegativity of fluorine atoms can influence the rate of this process.

  • Polymerization: The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of fluorinated aldehydes highly electrophilic. This increased electrophilicity makes them very susceptible to both anionic and free-radical polymerization. Upon storage, some fluorinated aldehydes, like trifluoroacetaldehyde (fluoral), are known to form waxy, solid polymers[1].

Q2: What are the visible signs of fluorinated aldehyde degradation?

A2: Degradation can be identified by several observable changes:

  • Increased Viscosity or Solidification: This is a clear indication of polymerization, where the liquid aldehyde converts into a viscous oligomer or a solid polymer[1].

  • Formation of Crystalline Precipitate: This can also be a sign of polymerization or the formation of less soluble oxidation products.

  • Acidic pH: The formation of carboxylic acids through oxidation will result in a decrease in the pH of the sample. This can be tested by spotting a small amount of the aldehyde onto wet pH paper.

  • Discoloration: While many pure aldehydes are colorless, the formation of degradation products can sometimes lead to a yellow or brown tint.

Q3: What are the recommended general storage conditions for fluorinated aldehydes?

A3: To maximize shelf-life, fluorinated aldehydes should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended, but consult the specific product's safety data sheet (SDS).

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and moisture.

  • Container: Use tightly sealed containers made of compatible materials. Fluoropolymers like PTFE (Teflon®) are generally excellent choices for gaskets and container linings[2]. Avoid containers with loose-fitting lids or ground glass stoppers[3].

  • Purity: Ensure the aldehyde is as pure as possible before storage, as impurities can sometimes catalyze degradation.

Q4: Which inhibitors are recommended for preventing polymerization and at what concentration?

A4: Phenolic antioxidants that act as free-radical scavengers are commonly used to inhibit the polymerization of aldehydes.

  • Butylated Hydroxytoluene (BHT): BHT is a widely used and effective inhibitor[4][5][6][7][8]. It works by donating a hydrogen atom to peroxy radicals, terminating the autoxidation chain reaction that can initiate polymerization[4].

  • Hydroquinone (HQ) and Monomethyl Ether Hydroquinone (MEHQ): These are also effective polymerization inhibitors for various monomers.

While specific data for fluorinated aldehydes is scarce, a general starting point for inhibitor concentration is between 100 and 500 ppm (0.01% to 0.05% by weight). The optimal concentration can depend on the specific aldehyde and storage conditions, and it is advisable to perform small-scale stability tests.

Troubleshooting Guide

Problem: My fluorinated aldehyde has become viscous or has solidified.

  • Cause: This is a classic sign of polymerization.

  • Solution 1 (Depolymerization): For some fluorinated aldehydes, the polymerization is reversible. For example, the polymer of trifluoroacetaldehyde can be converted back to the monomer by heating[1]. See Experimental Protocol 2 for a general procedure.

  • Solution 2 (Purification): If depolymerization is not feasible or complete, you may be able to purify the remaining monomer by vacuum distillation to separate it from the non-volatile polymer. See Experimental Protocol 1 .

  • Prevention: In the future, store the aldehyde with an appropriate inhibitor like BHT and under an inert atmosphere.

Problem: The pH of my fluorinated aldehyde is acidic.

  • Cause: This indicates oxidation to the corresponding carboxylic acid.

  • Solution: The acidic impurity can be removed by washing the aldehyde with a mild basic solution, such as saturated sodium bicarbonate. This should be followed by washing with water, drying with a suitable agent (e.g., anhydrous magnesium sulfate), and then purification by distillation. This procedure should be performed with caution as heat and base can promote other reactions.

  • Prevention: Store the aldehyde under an inert atmosphere to exclude oxygen. The addition of a free-radical scavenger like BHT can also inhibit autoxidation[4].

Problem: My reaction with a fluorinated aldehyde is not working, and I suspect the starting material has degraded.

  • Cause: The presence of polymers or oxidation byproducts can interfere with reactions by sequestering the active aldehyde or reacting with other reagents.

  • Solution: Before use, purify the aldehyde by vacuum distillation to ensure you are starting with pure monomeric material. See Experimental Protocol 1 .

  • Verification: You can check the purity of your aldehyde by analytical techniques such as ¹H and ¹⁹F NMR spectroscopy. The presence of broad peaks in the NMR spectrum often indicates polymeric material.

Data Presentation

Table 1: Common Inhibitors for Aldehyde Stabilization

Inhibitor NameAbbreviationTypeTypical Concentration Range (ppm)Mechanism of Action
Butylated HydroxytolueneBHTPhenolic Antioxidant100 - 1000Free-radical scavenger[4][8]
HydroquinoneHQPhenolic Antioxidant100 - 500Free-radical scavenger
Monomethyl Ether HydroquinoneMEHQPhenolic Antioxidant100 - 500Free-radical scavenger

Table 2: Material Compatibility for Fluorinated Aldehydes and Solvents

MaterialCompatibility RatingNotes
Polymers
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to a wide range of chemicals, including fluorinated compounds[2].
Polyvinylidene Fluoride (PVDF)GoodGenerally good resistance, but can be susceptible to cracking with certain chemicals[9].
Polypropylene (PP)Fair to GoodCompatibility should be verified for specific aldehydes and temperatures.
Polyethylene (HDPE/LDPE)FairMay swell or be attacked by some organic solvents.
Natural RubberPoorNot recommended for use with fluorinated or organic solvents.
Metals
Stainless Steel (316)GoodGenerally good resistance to organic compounds.
AluminumPoor to FairCan be attacked by halogenated compounds.
BrassPoorNot recommended.
Glass
Borosilicate GlassExcellentSuitable for most applications, provided hydrofluoric acid is not generated.

Compatibility ratings are general guidelines. Always consult a detailed chemical resistance chart and test for your specific application and conditions.

Experimental Protocols

Protocol 1: Purification of a Fluorinated Aldehyde by Vacuum Distillation

This protocol describes the removal of non-volatile polymers and oxidation byproducts from a liquid fluorinated aldehyde.

  • Setup: Assemble a standard distillation apparatus suitable for vacuum operation. Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle with a temperature controller.

  • Inhibitor Addition: Add a non-volatile inhibitor, such as BHT (approx. 100-200 ppm), to the distillation flask to prevent polymerization during heating.

  • Vacuum Application: Close the system and slowly apply vacuum. A cold trap between the receiving flask and the vacuum pump is highly recommended to protect the pump.

  • Heating: Gently heat the distillation flask while stirring. The temperature should be just high enough to achieve a steady distillation rate. Monitor the head temperature closely.

  • Collection: Collect the purified aldehyde in a receiving flask cooled in an ice bath.

  • Storage: Once the distillation is complete, break the vacuum with an inert gas (e.g., nitrogen or argon). Add a fresh portion of inhibitor to the distilled aldehyde and store it in a tightly sealed container under an inert atmosphere in a refrigerator.

Protocol 2: Depolymerization of a Fluorinated Aldehyde Polymer

This protocol is a general guideline for regenerating the monomer from its polymer by heating, a process sometimes referred to as "cracking". This should be performed in a well-ventilated fume hood.

  • Setup: Place the solid or viscous polymer into a round-bottom flask equipped with a short-path distillation head and a receiving flask.

  • Heating: Gently heat the flask containing the polymer. The temperature required will depend on the specific polymer. For the polymer of trifluoroacetaldehyde, simple heating is reported to be effective[1].

  • Distillation: As the polymer "cracks," the volatile monomer will distill over. Collect the monomeric aldehyde in the receiving flask, which should be cooled in an ice bath to prevent re-polymerization.

  • Stabilization and Storage: Once the depolymerization is complete, add an inhibitor (e.g., BHT) to the collected monomer and store it under an inert atmosphere at a low temperature.

Mandatory Visualizations

Oxidation_Pathway cluster_propagation Propagation Cycle A Fluorinated Aldehyde (R_F-CHO) B Acyl Radical (R_F-C•=O) A->B H• abstraction (Initiation) C Peroxy Radical (R_F-C(=O)OO•) B->C + O2 D Peroxycarboxylic Acid (R_F-C(=O)OOH) C->D + R_F-CHO - R_F-C•=O Inhibitor Inhibitor (e.g., BHT) C->Inhibitor Radical Trapping E Carboxylic Acid (R_F-COOH) D->E Further Reaction

Caption: Free-radical autoxidation pathway of fluorinated aldehydes.

Polymerization_Pathway Monomer Fluorinated Aldehyde Monomer Growing_Chain Growing Polymer Chain (R-(M)n•) Radical Initiating Radical (R•) Radical->Monomer Initiation Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor Inhibition Growing_Chain->Monomer Propagation Polymer Stable Polymer Growing_Chain->Polymer Termination Growing_Chain->Inhibitor Inhibition

Caption: Free-radical polymerization pathway and points of inhibition.

Purification_Workflow Start Degraded Aldehyde (Monomer + Polymer) Distillation Vacuum Distillation (+ non-volatile inhibitor) Start->Distillation Depolymerization Thermal Depolymerization ('Cracking') Start->Depolymerization Purified Purified Monomer Distillation->Purified Residue Polymer/Residue Distillation->Residue (in flask) Depolymerization->Purified (distillate)

Caption: Logical workflow for purification of fluorinated aldehydes.

References

Challenges in the scale-up of reactions with 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving 3-(2-Fluorophenyl)propionaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound, with the chemical formula C9H9FO, is an aromatic aldehyde.[1] Its molecular weight is approximately 152.16 g/mol .[1] The presence of a fluorine atom on the phenyl ring can influence its reactivity and stability compared to unsubstituted phenylpropionaldehydes.[2][3]

PropertyValueSource
IUPAC Name3-(2-fluorophenyl)propanal[1]
Molecular FormulaC9H9FO[1]
Molecular Weight152.16 g/mol [1]

Q2: What are the common synthesis routes for this compound?

While specific industrial synthesis routes for this compound are not extensively published in public literature, analogous aromatic aldehydes are often synthesized via hydroformylation of the corresponding styrene derivative (in this case, 2-fluorostyrene).[4][5][6] Other general methods for aldehyde synthesis include the oxidation of primary alcohols and the ozonolysis of alkenes.[7][8] A plausible laboratory-scale synthesis could involve the oxidation of 3-(2-fluorophenyl)propan-1-ol.

Q3: What are the expected challenges when scaling up reactions with this aldehyde?

Scaling up reactions involving this compound presents several potential challenges, including:

  • Exotherm Management: Aldehyde reactions, particularly condensations and reductions, can be exothermic.[9][10] Proper heat management is crucial to prevent runaway reactions and ensure safety and product quality at a larger scale.

  • Impurity Profile: Side reactions, such as aldol condensation, can lead to the formation of high-molecular-weight impurities that may be difficult to remove.[11]

  • Product Stability: Aldehydes can be susceptible to oxidation to carboxylic acids or polymerization over time, especially under harsh conditions or in the presence of impurities.

  • Purification: The purification of aldehydes on a large scale can be challenging due to their reactivity. Techniques like distillation or crystallization may need careful optimization.

Troubleshooting Guides

Issue 1: Formation of High-Molecular-Weight Impurities

Symptom: Chromatographic analysis (e.g., HPLC, GC) of the crude reaction mixture shows the presence of peaks with higher retention times and molecular weights than the desired product.

Possible Cause: Aldol condensation is a common side reaction for aldehydes with enolizable protons, such as this compound.[11] This self-condensation reaction leads to the formation of dimers and other oligomers.

Troubleshooting Steps:

  • Temperature Control: Maintain a lower reaction temperature to disfavor the kinetics of the aldol condensation.

  • Base Concentration: If the reaction is base-catalyzed, carefully control the amount and strength of the base to minimize self-condensation.

  • Reaction Time: Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of by-products.

  • Order of Addition: Consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

Issue 2: Difficulty in Product Purification

Symptom: Standard purification techniques like distillation or crystallization result in low yield or purity of this compound.

Possible Cause: The aldehyde may be thermally labile, leading to degradation during distillation. Co-eluting impurities can also complicate chromatographic purification.

Troubleshooting Steps:

  • Vacuum Distillation: Employ high vacuum to reduce the boiling point and minimize thermal stress on the molecule.

  • Bisulfite Adduct Formation: For challenging purifications, consider forming a crystalline bisulfite adduct of the aldehyde.[12] The adduct can be isolated and then hydrolyzed back to the pure aldehyde under mild conditions.[12]

  • Chromatography Optimization: Screen different stationary and mobile phases for column chromatography to improve the separation of the product from critical impurities. Normal-phase chromatography can be a good option for aldehyde purification.[13]

Issue 3: Poor Reaction Control and Exotherm

Symptom: The reaction temperature increases uncontrollably, potentially leading to a runaway reaction and the formation of degradation products.

Possible Cause: Many reactions involving aldehydes, such as Grignard additions or reductions with metal hydrides, are highly exothermic.[9][10] Inadequate heat removal capacity of the reactor at a larger scale can lead to poor temperature control.

Troubleshooting Steps:

  • Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to determine the heat of reaction and the maximum rate of heat evolution. This data is essential for designing a safe and efficient cooling system for the scaled-up process.

  • Controlled Addition: Add reagents slowly and in a controlled manner to manage the rate of heat generation.[10]

  • Solvent Selection: Choose a solvent with a higher boiling point and good heat transfer properties.

  • Reactor Design: Ensure the production-scale reactor has a sufficient surface area-to-volume ratio and an efficient cooling system to dissipate the heat generated during the reaction. Continuous flow reactors can offer superior heat transfer and temperature control for highly exothermic reactions.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-(2-Fluorophenyl)propan-1-ol

This protocol is a general laboratory-scale procedure and should be optimized for specific needs.

Materials:

  • 3-(2-Fluorophenyl)propan-1-ol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(2-Fluorophenyl)propan-1-ol in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add PCC in one portion to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

This protocol is adapted from a procedure for a similar aldehyde and may require optimization.[12]

Materials:

  • Crude this compound

  • Sodium bisulfite solution (saturated or near-saturated)

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude aldehyde in a minimal amount of a suitable solvent (e.g., ethanol).

  • Slowly add a saturated solution of sodium bisulfite with vigorous stirring.

  • Continue stirring until a white precipitate (the bisulfite adduct) forms. The process may be facilitated by cooling the mixture in an ice bath.

  • Collect the crystalline adduct by filtration and wash it with a small amount of cold ethanol and then with diethyl ether.

  • To regenerate the aldehyde, suspend the bisulfite adduct in water and add a saturated solution of sodium bicarbonate until the mixture is basic.

  • Extract the liberated aldehyde with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 3-(2-Fluorophenyl)propan-1-ol Oxidation Oxidation (e.g., PCC) Start->Oxidation Reagent Crude_Product Crude this compound Oxidation->Crude_Product Adduct_Formation Bisulfite Adduct Formation Crude_Product->Adduct_Formation Purification Initiation Isolation Isolation of Crystalline Adduct Adduct_Formation->Isolation Hydrolysis Hydrolysis Isolation->Hydrolysis Pure_Product Pure this compound Hydrolysis->Pure_Product Aldol_Condensation Aldehyde1 This compound Enolate Enolate Formation (Base Catalyst) Aldehyde1->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Aldehyde2 This compound Aldehyde2->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Aldol_Condensation_Product Aldol Condensation Product (High MW Impurity) Dehydration->Aldol_Condensation_Product

References

Water-sensitive reactions involving 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)propionaldehyde, focusing on its water-sensitive nature.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to the presence of water.

Question: My reaction yield is significantly lower than expected. Could water be the culprit?

Answer: Yes, the presence of water can significantly impact the yield of your reaction for several reasons:

  • Hydration: Aldehydes can exist in equilibrium with their corresponding geminal diols in the presence of water. This hydration reaction converts the aldehyde to a less reactive form, effectively reducing the concentration of the starting material available for your desired reaction.

  • Side Reactions: Water can facilitate or participate in various side reactions, such as aldol condensations or oxidations, leading to the formation of unwanted byproducts and consumption of your starting material.

  • Reagent Decomposition: If you are using water-sensitive reagents in your reaction, such as certain organometallics or hydrides, residual water will decompose them, rendering them ineffective and lowering your yield.

Troubleshooting Workflow for Low Yield:

start Low Reaction Yield Observed check_water Investigate Water Contamination start->check_water source_solvent Is the solvent anhydrous? check_water->source_solvent source_reagents Are reagents anhydrous? source_solvent->source_reagents Yes dry_solvent Dry solvent using appropriate method (e.g., distillation, molecular sieves) source_solvent->dry_solvent No source_glassware Was glassware properly dried? source_reagents->source_glassware Yes use_new_reagents Use freshly opened or properly stored anhydrous reagents source_reagents->use_new_reagents No source_atmosphere Was the reaction run under an inert atmosphere? source_glassware->source_atmosphere Yes dry_glassware Oven-dry or flame-dry glassware immediately before use source_glassware->dry_glassware No use_inert_atmosphere Use nitrogen or argon atmosphere source_atmosphere->use_inert_atmosphere No rerun_reaction Re-run reaction with anhydrous conditions source_atmosphere->rerun_reaction Yes dry_solvent->rerun_reaction use_new_reagents->rerun_reaction dry_glassware->rerun_reaction use_inert_atmosphere->rerun_reaction yield_improved Yield Improved? rerun_reaction->yield_improved problem_solved Problem Solved yield_improved->problem_solved Yes other_issues Investigate other reaction parameters (temperature, stoichiometry, catalyst) yield_improved->other_issues No

Caption: Troubleshooting workflow for low reaction yields.

Question: I am observing an unexpected byproduct with a higher molecular weight in my reaction mixture. What could it be?

Answer: The formation of higher molecular weight byproducts often points towards self-condensation reactions. In the presence of acidic or basic impurities, which can be introduced or exacerbated by water, this compound can undergo an aldol condensation with itself to form an aldol adduct, which can then dehydrate to form an α,β-unsaturated aldehyde.

Question: My NMR analysis shows a small peak corresponding to a diol. Is this related to water?

Answer: Yes, this is a strong indication of the presence of water in your sample or reaction mixture. Aldehydes are in equilibrium with their geminal diol form in the presence of water. The extent of this equilibrium depends on the solvent and the electronic properties of the aldehyde.

Frequently Asked Questions (FAQs)

1. What is the primary water-sensitive reaction of this compound?

The most common water-sensitive reaction is the reversible hydration of the aldehyde group to form the corresponding geminal diol, 3-(2-fluorophenyl)propane-1,1-diol.

aldehyde This compound diol 3-(2-Fluorophenyl)propane-1,1-diol (Geminal Diol) aldehyde->diol Hydration water + H2O

Caption: Equilibrium between this compound and its geminal diol.

2. How can I minimize water contamination in my reactions?

To ensure an anhydrous environment for your reaction, follow these preventative measures:

  • Dry Solvents: Use freshly distilled anhydrous solvents or solvents from a solvent purification system.

  • Dry Glassware: Thoroughly oven-dry or flame-dry all glassware immediately before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Anhydrous Reagents: Use reagents of the highest purity and ensure they are handled under anhydrous conditions.

title Preventative Measures for Anhydrous Reactions measure1 Use Anhydrous Solvents title->measure1 measure2 Dry Glassware Thoroughly title->measure2 measure3 Maintain Inert Atmosphere title->measure3 measure4 Handle Reagents in a Glovebox or with Schlenk Techniques title->measure4 result Minimized Water Contamination measure1->result measure2->result measure3->result measure4->result

Protecting group strategies for the aldehyde moiety in 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on protecting group strategies for the aldehyde moiety in 3-(2-Fluorophenyl)propionaldehyde. It includes frequently asked questions (FAQs) and troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective protecting groups for the aldehyde in this compound?

The most common and effective protecting groups for aldehydes are cyclic acetals (specifically 1,3-dioxolanes) and cyclic dithioacetals (1,3-dithianes).[1][2] Both groups are robust and can be selectively introduced and removed under specific conditions. Acetals are stable in basic and neutral conditions but are cleaved by acids.[3][4][5] Dithianes are stable under both acidic and basic conditions, offering a wider range of chemical compatibility.[6][7][8]

Q2: How do I choose between an acetal and a dithiane protecting group?

The choice depends on the reaction conditions planned for subsequent steps in your synthesis.

  • Choose an acetal (e.g., 1,3-dioxolane) if your subsequent reactions are performed under basic, neutral, or reducing conditions (e.g., Grignard reactions, reductions with metal hydrides, or organolithium chemistry).[3][9][4][5] Acetals are easily removed with mild aqueous acid.[10]

  • Choose a dithiane (e.g., 1,3-dithiane) if your subsequent synthetic steps require acidic conditions.[6][11] Dithianes are stable to a broader pH range than acetals.[6][8] However, their removal often requires harsher conditions, typically involving heavy metal salts or oxidative methods.[7][8]

Troubleshooting Guides

Problem 1: Incomplete protection of the aldehyde.

  • Possible Cause: Presence of water in the reaction mixture. Acetal and dithiane formations are equilibrium reactions where water is a byproduct.[10]

  • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. For acetal formation, employ a Dean-Stark apparatus to remove water azeotropically.[4] Alternatively, use a dehydrating agent like trimethyl orthoformate.[10]

Problem 2: Low yield during deprotection of the acetal.

  • Possible Cause: The acidic conditions are too harsh, leading to side reactions or degradation of the target molecule. The 2-fluorophenyl group can influence the electronic properties of the molecule.

  • Solution: Use milder acidic conditions. Catalytic amounts of acids like p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin in a wet solvent are often sufficient.[10] For very sensitive substrates, neutral deprotection methods using catalysts like iodine or cerium(III) triflate in wet nitromethane can be employed.[10]

Problem 3: Difficulty in cleaving the dithiane protecting group.

  • Possible Cause: Dithianes are very stable, and their cleavage can be challenging.[6][8]

  • Solution: A variety of reagents can be used for dithiane deprotection. Common methods include using mercury(II) salts (e.g., HgCl₂ with CaCO₃) or oxidative methods with reagents like N-bromosuccinimide (NBS), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[12] For a greener approach, 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system can be effective.[13]

Data Summary Tables

Table 1: Comparison of Common Protecting Groups for this compound

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability
1,3-Dioxolane (Acetal) Cyclic etherEthylene glycol, cat. acid (e.g., PTSA), Dean-Stark trapAqueous acid (e.g., HCl, PTSA)[10]Stable to bases, nucleophiles, reducing agents.[3][4][5] Labile to acid.
1,3-Dithiane (Thioacetal) Cyclic thioether1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid[7]Heavy metal salts (e.g., HgCl₂), oxidative reagents (e.g., DDQ, NBS)[6][12]Stable to acids and bases.[6][8]

Table 2: Typical Reaction Conditions and Yields

TransformationReagents & CatalystSolventTemperatureTimeTypical Yield
Acetal Protection Ethylene glycol, cat. PTSATolueneReflux2-4 h>90%
Acetal Deprotection 1M HClAcetone/WaterRoom Temp.1-3 h>90%
Dithiane Protection 1,3-Propanedithiol, cat. BF₃·OEt₂Dichloromethane0 °C to RT1-2 h>95%
Dithiane Deprotection DDQ in MeCN/H₂O (9:1)[12]Acetonitrile/WaterRoom Temp.0.5-2 h85-95%

Experimental Protocols

Protocol 1: Protection of this compound as a 1,3-Dioxolane

  • To a solution of this compound (1 equivalent) in toluene (0.5 M), add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.01 equivalents).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Protocol 2: Deprotection of the 1,3-Dioxolane

  • Dissolve the protected aldehyde (1 equivalent) in a 4:1 mixture of acetone and water.

  • Add a catalytic amount of 1M aqueous HCl (0.1 equivalents).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde.

Protocol 3: Protection of this compound as a 1,3-Dithiane

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (0.5 M) and cool to 0 °C.

  • Add 1,3-propanedithiol (1.1 equivalents) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the organic layer with 1M NaOH solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the 1,3-dithiane derivative.

Protocol 4: Deprotection of the 1,3-Dithiane using DDQ

  • Dissolve the 1,3-dithiane derivative (1 equivalent) in a 9:1 mixture of acetonitrile and water.[12]

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 equivalents) in portions at room temperature.[12]

  • Stir the mixture until the reaction is complete as indicated by TLC.

  • Filter the reaction mixture to remove the hydroquinone byproduct and wash the solid with acetonitrile.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the deprotected aldehyde.

Visualizations

G cluster_workflow Experimental Workflow A This compound B Protected Aldehyde (Acetal or Dithiane) A->B Protection C Reaction at another functional group B->C Chemoselective Reaction D Deprotection C->D Unmasking Aldehyde E Final Product D->E Isolation

Caption: General workflow for using a protecting group in a multi-step synthesis.

G cluster_logic Protecting Group Selection Logic Start Need to protect aldehyde? Subsequent Subsequent reaction conditions? Start->Subsequent Yes Acetal Use Acetal (e.g., 1,3-Dioxolane) Subsequent->Acetal Basic / Nucleophilic Dithiane Use Dithiane (e.g., 1,3-Dithiane) Subsequent->Dithiane Acidic End Proceed with synthesis Acetal->End Dithiane->End

Caption: Decision tree for selecting between acetal and dithiane protecting groups.

References

Technical Support Center: Purification of 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(2-Fluorophenyl)propionaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. Common impurities include:

  • From Hydroformylation of 2-Fluorostyrene:

    • 2-(2-Fluorophenyl)propanal (branched isomer)

    • Unreacted 2-fluorostyrene

    • 3-(2-Fluorophenyl)propan-1-ol (over-reduction product)

    • Heavy condensation products (aldol adducts)

  • From Oxidation of 3-(2-Fluorophenyl)propan-1-ol:

    • Unreacted 3-(2-fluorophenyl)propan-1-ol

    • 3-(2-Fluorophenyl)propanoic acid (over-oxidation product)

  • From Heck Reaction:

    • Residual palladium catalyst

    • Phosphine ligands (if used)

    • Unreacted starting materials (e.g., 2-fluoroiodobenzene, allyl alcohol)

    • Solvents and bases from the reaction

Q2: How can I remove the corresponding carboxylic acid impurity, 3-(2-Fluorophenyl)propanoic acid?

A2: Acidic impurities like 3-(2-Fluorophenyl)propanoic acid can be effectively removed by a simple acid-base extraction. Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a mild aqueous base such as 10% sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.

Q3: What is the best general method to separate the aldehyde from non-carbonyl impurities?

A3: The formation of a bisulfite adduct is a highly effective and widely used method for the purification of aldehydes.[1] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct. This allows for the separation of non-polar, non-carbonyl impurities by extraction with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base (e.g., sodium hydroxide) or an acid, followed by extraction.[1]

Q4: Can I use distillation to purify this compound?

A4: Yes, fractional distillation is a viable method for purifying this compound, especially for separating it from impurities with significantly different boiling points. For instance, it can be used to separate the desired product from higher-boiling aldol condensation byproducts or lower-boiling starting materials. Azeotropic distillation can also be employed to remove water.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity After Aqueous Base Wash
Symptom Possible Cause Troubleshooting Steps
Significant amount of starting alcohol (3-(2-fluorophenyl)propan-1-ol) remains.Incomplete oxidation or inefficient extraction.1. Optimize Oxidation: Ensure the oxidation reaction has gone to completion using TLC or GC analysis. 2. Efficient Extraction: Perform multiple extractions with the aqueous base to ensure complete removal of the acidic impurity. 3. Bisulfite Adduct Formation: If the alcohol is the major impurity, consider using the bisulfite adduct method to specifically isolate the aldehyde.
Aldol condensation products are detected.The crude product was stored under basic conditions or at elevated temperatures.1. Neutralize Promptly: After the base wash, immediately wash with brine and dry the organic layer. 2. Low-Temperature Storage: Store the crude aldehyde at low temperatures to minimize self-condensation.
Problem 2: Poor Recovery After Bisulfite Adduct Formation
Symptom Possible Cause Troubleshooting Steps
Low yield of regenerated aldehyde.Incomplete formation or decomposition of the bisulfite adduct.1. Fresh Bisulfite Solution: Use a freshly prepared saturated solution of sodium bisulfite. 2. Sufficient Reaction Time: Allow adequate time for the adduct to form. Monitor the disappearance of the aldehyde spot on TLC. 3. Controlled Regeneration: During regeneration with base, avoid excessive heat which can promote side reactions. Perform the regeneration at a controlled temperature (e.g., 0-10 °C).
The regenerated aldehyde is still impure.Inefficient washing of the bisulfite adduct.1. Thorough Washing: Wash the aqueous layer containing the bisulfite adduct with a non-polar organic solvent (e.g., hexane) to remove any trapped non-carbonyl impurities before regeneration.

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol describes the purification of crude this compound containing non-carbonyl impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Extraction with Bisulfite: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct may form.

  • Separation: Allow the layers to separate. The aqueous layer contains the water-soluble bisulfite adduct of the aldehyde. The organic layer contains the non-carbonyl impurities. Separate the aqueous layer.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration: Cool the aqueous layer in an ice bath and slowly add a 10% aqueous sodium hydroxide solution with stirring until the solution is basic (pH > 10). This will regenerate the aldehyde.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer with a fresh portion of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Expected Purity Improvement:

Impurity TypeInitial Purity (%)Purity after Bisulfite Treatment (%)
Non-carbonyl impurities85>98
Starting Alcohol90>99

Visualizations

Troubleshooting Workflow for Aldehyde Purification

G Troubleshooting Workflow for Aldehyde Purification start Crude Aldehyde check_purity Analyze Purity (TLC/GC/NMR) start->check_purity acidic_impurities Acidic Impurities Present? check_purity->acidic_impurities base_wash Aqueous Base Wash (e.g., NaHCO3) acidic_impurities->base_wash Yes non_carbonyl_impurities Non-Carbonyl Impurities Present? acidic_impurities->non_carbonyl_impurities No base_wash->non_carbonyl_impurities bisulfite Bisulfite Adduct Formation non_carbonyl_impurities->bisulfite Yes boiling_point_diff Sufficient Boiling Point Difference? non_carbonyl_impurities->boiling_point_diff No final_product Pure Aldehyde bisulfite->final_product distillation Fractional Distillation boiling_point_diff->distillation Yes boiling_point_diff->final_product No distillation->final_product end Analysis Confirms Purity final_product->end G Workflow for Purification via Bisulfite Adduct start Crude Aldehyde in Organic Solvent add_bisulfite Add Saturated NaHSO3 (aq) start->add_bisulfite separate_layers Separate Aqueous and Organic Layers add_bisulfite->separate_layers organic_layer Organic Layer (Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separate_layers->aqueous_layer wash_aqueous Wash Aqueous Layer with Organic Solvent aqueous_layer->wash_aqueous regenerate Regenerate Aldehyde with Base (e.g., NaOH) wash_aqueous->regenerate extract_aldehyde Extract Aldehyde with Organic Solvent regenerate->extract_aldehyde dry_concentrate Dry and Concentrate Organic Layer extract_aldehyde->dry_concentrate final_product Pure this compound dry_concentrate->final_product

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Fluorophenylpropionaldehyde and 4-Fluorophenylpropionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-fluorophenylpropionaldehyde and 4-fluorophenylpropionaldehyde. The position of the fluorine substituent on the phenyl ring significantly influences the electrophilicity of the aldehyde group, leading to differences in reaction rates and equilibria. This comparison is crucial for applications in organic synthesis, medicinal chemistry, and drug development, where precise control of reactivity is essential.

Introduction to Reactivity

The reactivity of the aldehyde functional group in aromatic aldehydes is primarily governed by the electronic effects of the substituents on the aromatic ring. These effects modulate the partial positive charge on the carbonyl carbon, which is the site of nucleophilic attack. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). The interplay of these effects, along with steric hindrance, determines the overall reactivity of the molecule.

Theoretical Comparison of Reactivity

The relative reactivity of 2-fluorophenylpropionaldehyde and 4-fluorophenylpropionaldehyde can be predicted by considering the electronic and steric effects of the fluorine substituent in the ortho and para positions, respectively.

Electronic Effects:

  • 4-Fluorophenylpropionaldehyde: In the para position, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker, but opposing, electron-donating resonance effect (+R). The inductive effect withdraws electron density from the aromatic ring and, by extension, from the aldehyde group, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. The resonance effect, which involves the donation of a lone pair from the fluorine into the π-system of the ring, partially counteracts the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant.

  • 2-Fluorophenylpropionaldehyde: In the ortho position, both the -I and +R effects are in operation. The inductive effect is distance-dependent and is therefore stronger from the ortho position compared to the para position. This would suggest that the 2-fluoro isomer should be more reactive. However, the resonance effect also influences the electron density at the carbonyl group.

A quantitative estimation of these electronic effects can be made using Hammett substituent constants (σ) . These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electronic influence of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect, which generally correlates with increased reactivity of a carbonyl group towards nucleophiles.

Steric Effects:

  • 2-Fluorophenylpropionaldehyde: The presence of a fluorine atom in the ortho position introduces steric hindrance around the aldehyde functional group. This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), making this steric hindrance significant.

Overall Reactivity Prediction:

Based on the interplay of these effects, it is predicted that the electronic effects will render the carbonyl carbon of 2-fluorophenylpropionaldehyde more electrophilic due to the stronger inductive effect of the nearby fluorine atom. However, the steric hindrance from the ortho-fluorine will likely counteract this electronic activation. For 4-fluorophenylpropionaldehyde , the electronic activation is present without the complicating factor of direct steric hindrance. Consequently, the relative reactivity will depend on the specific reaction and the nature of the nucleophile. For small nucleophiles, the electronic effect might dominate, making the 2-fluoro isomer more reactive. For bulkier nucleophiles, the steric hindrance in the 2-fluoro isomer is expected to significantly slow the reaction, making the 4-fluoro isomer the more reactive of the two.

Quantitative Data Presentation

Substituent PositionHammett Constant (σ)Predicted Electronic Effect on Reactivity
4-Fluoroσp = +0.06[1]Electron-withdrawing, increases reactivity
2-Fluoroσo ≈ 0.75 * σp = +0.045 (estimated)[2]Electron-withdrawing, increases reactivity

Note: The Hammett equation is not strictly applicable to ortho-substituents due to steric effects[3][4]. The value for σo is an estimation based on the observation that the electrical effect of an ortho substituent is approximately 0.75 times its effect in the para position[2].

To account for steric effects, the Taft equation can be employed, which separates polar (electronic) and steric effects[5][6].

log(k/k₀) = ρσ + δEₛ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the reference reactant.

  • ρ* is the reaction constant for polar effects.

  • σ* is the polar substituent constant.

  • δ is the reaction constant for steric effects.

  • Eₛ is the steric substituent constant.

For the ortho-fluoro substituent, the Eₛ value would be negative, indicating steric hindrance and a decrease in the reaction rate[1].

Experimental Protocols

To empirically determine the comparative reactivity of 2-fluorophenylpropionaldehyde and 4-fluorophenylpropionaldehyde, a competitive kinetic experiment can be designed and monitored by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

Experimental Protocol: Competitive Nucleophilic Addition Monitored by ¹H NMR Spectroscopy

Objective: To determine the relative rate of reaction of 2-fluorophenylpropionaldehyde and 4-fluorophenylpropionaldehyde with a common nucleophile.

Materials:

  • 2-Fluorophenylpropionaldehyde

  • 4-Fluorophenylpropionaldehyde

  • Nucleophile (e.g., sodium borohydride for reduction, or a primary amine for imine formation)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, accurately weigh equimolar amounts of 2-fluorophenylpropionaldehyde, 4-fluorophenylpropionaldehyde, and the internal standard.

    • Dissolve the mixture in a known volume of the anhydrous deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Initial NMR Spectrum:

    • Acquire a ¹H NMR spectrum of the initial mixture. This will serve as the t=0 reference.

    • Integrate the characteristic aldehyde proton signals for both isomers (expected around 9-10 ppm[2][4][7]) and the signal of the internal standard.

  • Reaction Initiation:

    • Prepare a solution of the nucleophile (e.g., a limiting amount of sodium borohydride) in the same deuterated solvent.

    • Rapidly inject the nucleophile solution into the NMR tube containing the aldehyde mixture.

  • Kinetic Monitoring:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

    • For each spectrum, integrate the aldehyde proton signals of both isomers and the internal standard.

  • Data Analysis:

    • Normalize the integrals of the aldehyde peaks to the integral of the internal standard to correct for any variations in sample concentration or spectrometer performance.

    • Plot the normalized concentration of each aldehyde isomer as a function of time.

    • The isomer that is consumed more rapidly is the more reactive one under these conditions. The relative rate constant can be determined by analyzing the kinetic profiles.

Visualizations

Logical Workflow for Reactivity Comparison

G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Verification A Analyze Electronic Effects (-I vs +R) C Consult Hammett (σ) and Taft (Eₛ) Parameters A->C B Analyze Steric Effects (Ortho vs Para) B->C D Formulate Reactivity Hypothesis C->D E Design Competitive Kinetic Experiment D->E Guides F Select Analytical Method (e.g., NMR, GC) E->F G Execute Experiment and Collect Data F->G H Analyze Kinetic Data to Determine Relative Rates G->H I Comparative Reactivity Conclusion H->I Leads to

Caption: Workflow for comparing the reactivity of fluorinated aldehyde isomers.

Signaling Pathway of Nucleophilic Addition to an Aldehyde

G reactant Aldehyde (R-CHO) + Nucleophile (Nu⁻) transition_state Transition State [Nu---C(R)(H)---O]⁻ reactant->transition_state Nucleophilic Attack intermediate Tetrahedral Intermediate [R-CH(Nu)-O]⁻ transition_state->intermediate Rate-Determining Step product Addition Product (e.g., Alcohol) intermediate->product Protonation protonation Proton Source (e.g., H₂O, H₃O⁺)

Caption: General mechanism of nucleophilic addition to an aldehyde.

Conclusion

The comparative reactivity of 2-fluorophenylpropionaldehyde and 4-fluorophenylpropionaldehyde is determined by a balance of electronic and steric factors. While the ortho-fluoro substituent has a stronger electron-withdrawing inductive effect, which should increase the electrophilicity of the carbonyl carbon, it also introduces significant steric hindrance. The para-fluoro substituent provides electronic activation without the steric penalty.

Therefore, for reactions sensitive to steric bulk, 4-fluorophenylpropionaldehyde is expected to be more reactive . For reactions involving small nucleophiles where electronic effects are paramount, 2-fluorophenylpropionaldehyde may exhibit higher reactivity . The provided experimental protocol offers a robust method for quantifying these differences, providing valuable data for reaction optimization and the design of new chemical entities in drug discovery and development.

References

A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative spectroscopic analysis of halogenated phenylpropionaldehyde analogs, offering valuable data for researchers, scientists, and drug development professionals. By examining the spectral characteristics of these compounds, this document aims to facilitate their identification, characterization, and application in various scientific endeavors. The following sections detail the experimental protocols for various spectroscopic techniques and present the available data in a clear, comparative format.

Data Presentation: Spectroscopic Data of Phenylpropionaldehyde and its Analogs

The following tables summarize the available quantitative spectroscopic data for 3-phenylpropionaldehyde and its halogenated analogs. Direct comparison is facilitated by organizing the data by the type of spectroscopic analysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAr-H (ppm)-CHO (ppm)-CH₂-CH₂- (ppm)Ref.
3-Phenylpropionaldehyde7.32-7.18 (m, 5H)9.82 (t, J=1.3 Hz, 1H)2.99 (t, J=7.6 Hz, 2H), 2.80 (t, J=7.6 Hz, 2H)[1]
3-(4-Bromophenyl)propionaldehyde7.41 (d, J=8.4 Hz, 2H), 7.07 (d, J=8.4 Hz, 2H)9.81 (s, 1H)2.91 (t, J=7.6 Hz, 2H), 2.79-2.74 (m, 2H)[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC=OAromatic CAliphatic CRef.
3-Phenylpropionaldehyde201.9140.9, 128.6, 128.4, 126.345.3, 28.2
Propanal203.2-37.3, 6.04[3]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Ref.
3-(4-Bromophenyl)propionaldehydeC₉H₉BrO213.07211/213 [M-H]⁻ (not detected)[2]
3-(4-Chlorophenyl)propanalC₉H₉ClO168.62Data not available in snippet[4]
3-(4-Fluorophenyl)propionaldehydeC₉H₉FO152.17Data not available in snippet[5]
3-PhenylpropionaldehydeC₉H₁₀O134.18Data not available in snippet[6]

Table 4: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Ref.
Propanal~1740-1720~2880-2650-[7]
General Aromatic Aldehyde~1700~2830 and ~2720>3000

Table 5: UV-Vis Spectroscopy Data

Compoundλmax (nm)SolventNotesRef.
Benzene184, 204, 256IsooctaneThe band at 256 nm is the secondary β-band.[8][9]
Substituted BenzenesBathochromic shift observedVariousThe extent of the red shift depends on the substituent and its position.[8][10]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[11]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved; vortex or gently heat if necessary.[12]

  • Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean NMR tube to remove any particulate matter.[11]

  • If an internal standard is required for precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added.[13]

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • For volatile and thermally stable compounds, Gas Chromatography (GC) is commonly used for sample introduction.[14]

  • The sample is injected into the GC, where it is vaporized and separated on a capillary column.[14]

  • The separated components elute from the column and enter the ion source of the mass spectrometer.

  • In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16][17]

  • This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

  • The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector measures the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy:

  • Ensure the ATR crystal is clean before use.

  • For liquid samples, place a small drop directly onto the crystal.[18]

  • For solid samples, place a small amount of the powder or film onto the crystal and apply pressure using the built-in clamp to ensure good contact.[18]

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument software will automatically subtract the background to produce the final IR spectrum.

UV-Vis Spectroscopy

Sample Preparation and Analysis:

  • Dissolve a small, accurately weighed amount of the sample in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

  • Use a quartz cuvette for measurements in the UV region.

  • Fill the cuvette with the solvent to record a baseline (blank).

  • Rinse the cuvette with the sample solution before filling it for measurement.

  • Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm for aromatic compounds).[19][20]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound, such as a halogenated phenylpropionaldehyde analog.

experimental_workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of Halogenated Phenylpropionaldehyde Analog Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS with EI) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Analysis (Peak Assignment, Fragmentation Analysis) NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation

References

A Comparative Guide to 3-(2-Fluorophenyl)propionaldehyde and 3-(2-Chlorophenyl)propionaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency of a synthetic route and the biological activity of the final product. This guide provides a comprehensive comparison of two closely related phenylpropionaldehyde derivatives, 3-(2-Fluorophenyl)propionaldehyde and 3-(2-chlorophenyl)propionaldehyde, focusing on their performance in key synthetic transformations and their applications in the synthesis of bioactive molecules.

While both compounds serve as versatile three-carbon synthons, the nature of the halogen substituent at the ortho position of the phenyl ring imparts distinct electronic properties that can influence reactivity, reaction outcomes, and the pharmacological profile of the resulting molecules. This guide summarizes available experimental data, provides detailed reaction protocols, and explores the implications of choosing one aldehyde over the other in the context of drug discovery and development.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics can influence their handling, solubility, and reactivity in various solvent systems.

PropertyThis compound3-(2-Chlorophenyl)propionaldehyde
Molecular Formula C₉H₉FOC₉H₉ClO
Molecular Weight 152.16 g/mol [1]168.62 g/mol [2][3]
CAS Number 175143-93-8[1]157433-36-8[2][3]

Reactivity and Performance in Synthesis

The electron-withdrawing nature of both fluorine and chlorine atoms influences the reactivity of the aldehyde group and the aromatic ring. However, the greater electronegativity of fluorine compared to chlorine can lead to more pronounced effects. In the context of nucleophilic attack on the carbonyl carbon, the ortho-fluoro substituent is expected to render the aldehyde more electrophilic than the ortho-chloro substituent, potentially leading to faster reaction rates.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound. This reaction is fundamental in the synthesis of a variety of intermediates and bioactive molecules.

General Experimental Protocol for Knoevenagel Condensation:

To a solution of the respective aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in a suitable solvent such as ethanol or water, a catalytic amount of a base (e.g., piperidine, ammonium acetate) is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration or extraction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures found in many biologically active alkaloids and pharmaceutical agents. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.

General Experimental Protocol for Pictet-Spengler Reaction:

A solution of a β-arylethylamine (1 mmol) and the respective aldehyde (1 mmol) in a suitable solvent (e.g., toluene, dichloromethane) is treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid). The reaction is stirred at room temperature or heated until completion as monitored by TLC. The product is then isolated and purified.

The electronic nature of the aldehyde can influence the rate of the initial imine formation and the subsequent cyclization step. The increased electrophilicity of this compound could facilitate a more rapid formation of the iminium ion intermediate, potentially leading to higher yields or shorter reaction times compared to 3-(2-chlorophenyl)propionaldehyde.

Application in the Synthesis of Bioactive Molecules

The choice between the fluoro- and chloro-substituted aldehydes can have significant implications for the biological activity of the final synthesized molecules. Halogen atoms are known to influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

3-(2-Chlorophenyl)propionaldehyde in the Synthesis of Anticonvulsants

Recent studies have highlighted the utility of 3-(2-chlorophenyl)propionaldehyde derivatives in the development of novel anticonvulsant and antinociceptive agents. Specifically, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their efficacy in preclinical models of epilepsy.[4][5][6]

One of the most potent compounds identified, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and 6 Hz seizure models.[7] Mechanistic studies suggest that the anticonvulsant effect of this compound may be mediated through its interaction with voltage-gated sodium and calcium channels.[5][6][7]

Experimental Workflow for the Synthesis of Anticonvulsant Agents:

G cluster_synthesis Synthesis of Pyrrolidine-2,5-dione Intermediate cluster_derivatization Derivatization cluster_bioactivity Biological Evaluation 3_2_chlorophenyl_propionaldehyde 3-(2-Chlorophenyl)propionaldehyde Michael_Addition Michael Addition 3_2_chlorophenyl_propionaldehyde->Michael_Addition Succinimide_Derivative Succinimide Derivative Succinimide_Derivative->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Pyrrolidine_dione_Intermediate 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Cyclization->Pyrrolidine_dione_Intermediate Acetamide_Side_Chain Acetamide Side Chain Introduction Pyrrolidine_dione_Intermediate->Acetamide_Side_Chain Final_Compound Anticonvulsant Compound Acetamide_Side_Chain->Final_Compound In_vivo_Models In vivo Epilepsy Models (MES, 6 Hz) Final_Compound->In_vivo_Models Mechanism_Studies Mechanism of Action Studies (Ion Channel Binding) In_vivo_Models->Mechanism_Studies

Caption: Synthetic and evaluation workflow for anticonvulsants.

Potential Applications of this compound

While specific examples of bioactive molecules derived from this compound are less prevalent in the current literature, the introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. It is plausible that the fluoro-analogue could be employed in the synthesis of novel CNS agents, where the fluorine atom could improve blood-brain barrier penetration and resist metabolic degradation.

Signaling Pathway Implication for Anticonvulsant Activity:

The anticonvulsant activity of compounds derived from the chloro-analogue suggests a mechanism involving the modulation of neuronal excitability. The following diagram illustrates the potential interaction with voltage-gated ion channels.

Anticonvulsant Anticonvulsant Compound Inhibition Inhibition Anticonvulsant->Inhibition Na_Channel Voltage-Gated Sodium Channel Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel Voltage-Gated Calcium Channel Ca_Channel->Reduced_Excitability Inhibition->Na_Channel Inhibition->Ca_Channel Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Potential mechanism of anticonvulsant action.

Conclusion

Both this compound and 3-(2-chlorophenyl)propionaldehyde are valuable building blocks in organic synthesis. The choice between them will depend on the specific synthetic goals and the desired properties of the target molecule.

  • 3-(2-Chlorophenyl)propionaldehyde has demonstrated utility in the synthesis of CNS-active compounds, particularly anticonvulsants, with a potential mechanism involving the modulation of ion channels.

  • This compound , while less explored in the context of specific bioactive molecules, offers the potential for enhanced metabolic stability and other favorable pharmacokinetic properties due to the presence of the fluorine atom. Its higher electrophilicity may also lead to faster reaction rates in certain transformations.

Further comparative studies are warranted to fully elucidate the differences in reactivity and to explore the potential of this compound in the development of novel therapeutics. Researchers are encouraged to consider both analogues in their synthetic strategies, as the subtle electronic differences between fluorine and chlorine can lead to significant variations in chemical and biological outcomes.

References

A Comparative Guide to the Synthetic Routes of Ortho-Substituted Phenylpropionaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ortho-substituted phenylpropionaldehydes is a critical step in the preparation of various pharmacologically active molecules and fine chemicals. The strategic placement of substituents on the phenyl ring necessitates a careful selection of synthetic methodologies to ensure efficiency, regioselectivity, and high yields. This guide provides an objective comparison of four primary synthetic routes: Rhodium-catalyzed Hydroformylation, the Heck Reaction, a two-step Oxidation sequence, and the Grignard Reaction.

Quantitative Data Summary

The following table summarizes the typical yields and key reaction conditions for the synthesis of ortho-substituted phenylpropionaldehydes via the four main routes.

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Hydroformylation Ortho-substituted styrene[Rh(COD)Cl]₂, Ligand (e.g., P(OPh)₃), Syngas (CO/H₂)88 - 95[1]24 - 48High atom economy, single step, high yieldsRequires specialized high-pressure equipment, regioselectivity can be an issue
Heck Reaction Ortho-substituted aryl halide, Allyl alcoholPd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)70 - 92 (for the coupling step)[2][3]6 - 18Good functional group tolerance, mild conditionsMulti-step process (if starting from aryl halide), potential for catalyst poisoning
Oxidation Route Ortho-substituted aryl halide/aldehyde1. Grignard/organolithium reagent, ethylene oxide 2. Oxidizing agent (PCC or Swern)60 - 85 (overall for two steps)4 - 12Readily available starting materials, reliable oxidation methodsTwo-step process, use of stoichiometric and potentially toxic oxidants
Grignard Reaction Ortho-substituted aryl halide, Acrolein diethyl acetalMg, Acrolein diethyl acetal, Acidic workupModerate (often not reported)4 - 8Utilizes classic and well-understood reactionsPotential for side reactions and rearrangements, yields can be variable

Detailed Experimental Protocols

Rhodium-Catalyzed Hydroformylation of Ortho-Substituted Styrenes

This one-step method provides direct access to the target aldehydes with high efficiency.

Reaction Scheme:

Caption: Rhodium-catalyzed hydroformylation of an ortho-substituted styrene.

Experimental Protocol: A solution of the ortho-substituted styrene (3.0 mmol), [Rh(COD)Cl]₂ (0.003 mmol, 0.1 mol%), and a suitable phosphine or phosphite ligand (0.018 mmol, 0.6 mol%) in toluene (25 mL) is charged into a high-pressure reactor.[1] The reactor is then pressurized with syngas (CO/H₂ = 1:1) to 4.0 MPa and the reaction mixture is stirred at 30°C for 24-48 hours.[1] After careful depressurization, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the ortho-substituted phenylpropionaldehyde.

Heck Reaction of Ortho-Substituted Aryl Halides with Allyl Alcohol

Workflow Diagram:

Caption: Workflow for the Heck reaction route.

Experimental Protocol: To a solution of the ortho-substituted aryl bromide (1.0 mmol) and allyl alcohol (1.5 mmol) in DMF (5 mL) is added Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand such as PPh₃ (0.04 mmol, 4 mol%), and a base such as triethylamine (2.0 mmol). The mixture is heated to 90°C for 6-18 hours under an inert atmosphere.[2][3] After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

Two-Step Oxidation Route

This classic approach involves the formation of an intermediate alcohol, which is subsequently oxidized to the aldehyde.

Signaling Pathway Diagram:

Caption: Two-step synthesis via an alcohol intermediate.

Experimental Protocol (Swern Oxidation): To a solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78°C is added dimethyl sulfoxide (3.0 mmol) dropwise. After stirring for 15 minutes, a solution of the ortho-substituted 3-phenylpropan-1-ol (1.0 mmol) in dichloromethane (2 mL) is added. The mixture is stirred for 30 minutes at -78°C, followed by the addition of triethylamine (5.0 mmol). The reaction is allowed to warm to room temperature and then quenched with water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to give the crude aldehyde, which is purified by chromatography.

Grignard Reaction with Acrolein Diethyl Acetal

This method involves the formation of an ortho-substituted Grignard reagent, which then reacts with a protected form of acrolein.

Logical Relationship Diagram:

Caption: Logical steps of the Grignard reaction route.

Experimental Protocol: Magnesium turnings (1.2 mmol) are activated in anhydrous THF. A solution of the ortho-substituted aryl bromide (1.0 mmol) in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically heated to reflux to ensure complete formation. The Grignard solution is then cooled, and acrolein diethyl acetal (1.0 mmol) is added dropwise. After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ether, and the organic layer is then treated with dilute aqueous acid to hydrolyze the acetal to the aldehyde. The crude product is purified by column chromatography.

References

In Vitro Screening of 3-(2-Fluorophenyl)propionaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the in vitro screening and biological evaluation of compounds directly derived from 3-(2-Fluorophenyl)propionaldehyde. Extensive searches of chemical and biological databases have not yielded specific studies detailing the synthesis, screening, and mechanistic evaluation of derivatives of this particular molecule. The parent compound, this compound, is documented in chemical databases such as PubChem, but its application as a scaffold for generating biologically active derivatives does not appear to be a focus of published research to date.[1]

While direct data is unavailable for the specified compound, this guide will provide a comparative overview of related fluorinated phenyl derivatives and aryl propionic acids that have been subject to in vitro screening. This information can serve as a valuable proxy for researchers and drug development professionals interested in this chemical space, offering insights into potential biological activities and experimental approaches.

Comparison with Structurally Related Fluorinated Compounds

Although research on this compound derivatives is not available, studies on other fluorinated phenyl compounds offer valuable comparative data. For instance, a series of N-acetylated fluorophenylalanine-based amides and esters have been synthesized and evaluated for their biological activities.[2] These compounds, while structurally different, share the fluorophenyl motif and have been screened for various biological effects.

Table 1: In Vitro Activity of N-acetylated Fluorophenylalanine Derivatives[2]
CompoundTargetAssayIC50 (µM)
Phenyl 2-acetamido-3-(4-fluorophenyl)propanoateButyrylcholinesterase (BChE)Cholinesterase Inhibition8.25
Various Amide DerivativesAcetylcholinesterase (AChE)Cholinesterase Inhibition57.88 - 130.75
Various Ester DerivativesButyrylcholinesterase (BChE)Cholinesterase Inhibition8.25 - 289.0

This table summarizes the range of inhibitory concentrations observed for a class of related compounds and is intended for illustrative purposes.

Similarly, newly synthesized cinnamide-fluorinated compounds have been evaluated for their cytotoxic activity against the HepG2 liver cancer cell line.[3] This highlights a common therapeutic target for fluorinated organic molecules.

Potential Biological Activities of Aryl Propionic Acid Derivatives

Compounds derived from this compound would fall under the broader class of aryl propionic acid derivatives. This class of compounds is well-known for a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects.[4] The anti-inflammatory properties of many aryl propionic acids are attributed to their inhibition of cyclooxygenase (COX) enzymes.[4]

Experimental Protocols

Detailed experimental protocols for the in vitro screening of novel compounds are crucial for reproducibility and comparison. Below are generalized methodologies for common assays used in the evaluation of compounds similar to the requested derivatives.

General Protocol for In Vitro Anticancer Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

General Protocol for Enzyme Inhibition Assay (e.g., Cholinesterase Inhibition)

This protocol is used to determine the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., acetylcholinesterase) and its corresponding substrate is prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific time to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-compound mixture.

  • Detection: The product of the enzymatic reaction is measured over time using a spectrophotometer or fluorometer. The rate of the reaction is calculated.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the potential biological pathways involved is essential for understanding the rationale behind the screening process.

G General Workflow for In Vitro Screening cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A This compound B Chemical Modification A->B C Library of Derivatives B->C D Primary Screening (e.g., Cytotoxicity Assay) C->D E Hit Identification D->E F Secondary Screening (e.g., Enzyme Inhibition) E->F G Lead Compound Selection F->G H Target Identification G->H I Pathway Analysis H->I J Lead Optimization I->J

Caption: A generalized workflow for the synthesis, in vitro screening, and subsequent mechanistic studies of novel chemical derivatives.

G Hypothetical Signaling Pathway for an Anticancer Derivative Derivative Fluorophenyl Derivative Inhibition Inhibition Derivative->Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibition->PI3K Inhibits Activation Activation

Caption: A hypothetical signaling pathway illustrating how a derivative might exert anticancer effects through the inhibition of the PI3K/AKT/mTOR pathway.

References

A Comparative Guide to the Computational Analysis of Fluorine's Electronic Effects

Author: BenchChem Technical Support Team. Date: November 2025

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, stemming from its high electronegativity and small size, can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. A precise understanding of fluorine's electronic effects—a delicate balance between strong inductive withdrawal and context-dependent resonance donation—is paramount for rational molecular design. This guide provides a comparative overview of computational methods used to analyze these effects, supported by experimental data, to aid researchers in selecting and applying appropriate analytical techniques.

The Dichotomous Electronic Nature of the Fluorine Substituent

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. This effect is potent and distance-dependent, leading to a significant polarization of the molecular electron density. Conversely, fluorine's lone pairs can participate in resonance donation (+R) into adjacent π-systems, an effect that is particularly relevant in aromatic and unsaturated systems. The net electronic impact of a fluorine substituent is a nuanced interplay between these opposing forces, which computational chemistry is uniquely positioned to dissect and quantify.

Comparative Analysis of Electronic Descriptors: Computational vs. Experimental Data

A common approach to quantifying the electronic influence of a substituent is through the use of Hammett constants (σ) and acidity constants (pKa). Below, we compare experimentally determined values with those derived from computational models for fluorinated aromatic compounds.

Table 1: Hammett Constants (σ) for the Fluorine Substituent on a Benzene Ring

ConstantDescriptionExperimental ValueComputational (DFT B3LYP/6-31G*)
σmeta Quantifies the electronic effect from the meta position, primarily reflecting the inductive effect.0.340.31
σpara Quantifies the electronic effect from the para position, reflecting a combination of inductive and resonance effects.0.060.10

Data compiled from representative literature values. Computational values can vary with the level of theory and basis set.

Table 2: Comparison of Experimental and Calculated pKa Values for Fluorophenols

CompoundExperimental pKaCalculated pKa (DFT/SMD)ΔpKa (Calc. - Exp.)
Phenol9.959.98+0.03
2-Fluorophenol8.818.85+0.04
3-Fluorophenol9.289.33+0.05
4-Fluorophenol9.819.84+0.03

The data illustrates that the fluorine substituent increases the acidity (lowers the pKa) of phenol, consistent with its net electron-withdrawing character. Computational methods can accurately reproduce this trend.

Methodologies for Computational and Experimental Analysis

Accurate computational prediction and experimental validation are critical for a comprehensive understanding of fluorine's electronic effects.

Computational Protocol: DFT-Based pKa Prediction

  • Geometry Optimization: The 3D structures of the protonated and deprotonated species are optimized in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: Single-point energy calculations are performed using a continuum solvation model (e.g., Solvation Model based on Density, SMD) to account for the effect of the solvent (typically water).

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

    pKa = (G(sol)(A-) + G(sol)(H+) - G*(sol)(HA)) / (RTln(10))

    where G*(sol) represents the Gibbs free energy in solution for the deprotonated species (A-), the proton (H+), and the protonated acid (HA). The Gibbs free energy of the proton in water is a well-established experimental value.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A standard solution of the fluorinated compound is prepared in a suitable solvent (e.g., deionized water or a water/co-solvent mixture). The concentration is typically in the millimolar range.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.

  • Data Analysis: The equivalence point of the titration is determined from the titration curve (pH vs. volume of titrant). The pKa is equal to the pH at the half-equivalence point.

Visualizing Computational Workflows and Electronic Effects

Visual models are indispensable for conceptualizing both the analytical process and the underlying chemical principles. The following diagrams, rendered using the DOT language, illustrate a typical computational workflow and the dual electronic effects of fluorine.

G cluster_workflow Computational Analysis Workflow mol_prep 1. Molecular Structure Preparation (Fluorinated Compound) geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_prep->geom_opt freq_calc 3. Frequency Calculation (Confirm Minima) geom_opt->freq_calc esp_calc 4. Electronic Property Calculation (ESP, NBO, etc.) freq_calc->esp_calc data_analysis 5. Data Analysis & Visualization esp_calc->data_analysis

Caption: A typical workflow for the computational analysis of a fluorine-substituted molecule.

G cluster_effects Electronic Effects of Fluorine on an Aromatic Ring F Fluorine Aromatic_Ring Aromatic Ring F->Aromatic_Ring σ Resonance Resonance Effect (+R) (Through π-system) F->Resonance Donation Inductive Inductive Effect (-I) (Through σ-bond) Aromatic_Ring->Inductive Withdrawal

Caption: Dueling inductive and resonance effects of a fluorine substituent on a π-system.

This guide demonstrates that a synergistic approach, combining robust computational methods with precise experimental validation, is essential for accurately characterizing the electronic effects of the fluorine substituent. The continued development of computational models promises to further enhance our predictive capabilities, accelerating the design of next-generation pharmaceuticals and functional materials.

A Head-to-Head Comparison of Catalysts for Reactions with Fluorinated and Non-Fluorinated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In the realm of drug development and materials science, the use of fluorinated building blocks, such as fluorinated aldehydes, is a critical strategy for enhancing metabolic stability, binding affinity, and bioavailability. However, the high electronegativity and steric demand of fluorine can significantly influence the reactivity of adjacent functional groups, posing unique challenges and opportunities for catalysis.

This guide provides a head-to-head comparison of the performance of various catalysts in reactions involving fluorinated and non-fluorinated aldehydes. By examining key performance indicators such as yield, enantioselectivity, and reaction times, we aim to provide researchers with the data necessary to make informed decisions in catalyst selection for their specific synthetic needs.

Organocatalysis: The Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of modern organic synthesis. Here, we compare the performance of proline and its derivatives in the reaction of ketones with a fluorinated aldehyde (trifluoroacetaldehyde ethyl hemiacetal) and a non-fluorinated aldehyde (acetaldehyde).

Data Presentation: Proline-Catalyzed Aldol Reaction
AldehydeCatalystNucleophileYield (%)Enantioselectivity (ee %)Diastereoselectivity (d.r.)Reference
Trifluoroacetaldehyde Ethyl HemiacetalL-ProlineCyclohexanoneHighup to 91%up to 96:4[1]
Trifluoroacetaldehyde Ethyl Hemiacetal(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleAcetophenone88%86%-[2]
AcetaldehydeProline Amide----[3]
Benzaldehyde (Aromatic Non-Fluorinated)Proline-based catalystAcetoneup to 95%up to 61%-[2]
Experimental Protocols: Key Experiments

General Procedure for Proline-Catalyzed Aldol Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal:

To a solution of L-proline (0.02 mmol, 20 mol%) in DMSO (0.5 mL) is added the ketone (0.2 mmol). The mixture is stirred for 10 minutes at room temperature. Trifluoroacetaldehyde ethyl hemiacetal (0.1 mmol) is then added, and the reaction is stirred at the desired temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.

General Procedure for Proline-Catalyzed Aldol Reaction of Acetaldehyde:

In a typical experiment, a diarylprolinol-based catalyst (5 mol%) and an ionic liquid-supported benzoic acid co-catalyst (10 mol%) are added to a mixture of the aromatic aldehyde (1.0 mmol) and acetaldehyde (10 mmol) in brine (1.0 mL). The reaction mixture is stirred at room temperature until the aromatic aldehyde is consumed as indicated by TLC analysis. The mixture is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

Mandatory Visualization

experimental_workflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Preparation Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Substrate Preparation (Fluorinated & Non-Fluorinated Aldehydes) Substrate Preparation (Fluorinated & Non-Fluorinated Aldehydes) Substrate Preparation (Fluorinated & Non-Fluorinated Aldehydes)->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Workup & Purification Workup & Purification Monitoring->Workup & Purification Characterization (NMR, HPLC, etc.) Characterization (NMR, HPLC, etc.) Workup & Purification->Characterization (NMR, HPLC, etc.) Data Comparison (Yield, ee, etc.) Data Comparison (Yield, ee, etc.) Characterization (NMR, HPLC, etc.)->Data Comparison (Yield, ee, etc.)

Caption: A generalized workflow for the head-to-head comparison of catalyst performance.

Metal-Based Catalysis

Transition metal catalysis offers a powerful alternative for reactions involving aldehydes. While direct head-to-head comparisons with fluorinated and non-fluorinated aldehydes are sparse, the literature provides insights into the scope and limitations of these catalysts with fluorinated substrates. For instance, palladium-catalyzed C-H fluorination of benzaldehydes has been demonstrated, showcasing the ability of metal catalysts to functionalize these molecules directly.[4]

Biocatalysis

The use of enzymes for chemical transformations, or biocatalysis, is a rapidly growing field that offers high selectivity and mild reaction conditions. While the natural repertoire of enzymes that process fluorinated compounds is limited, enzyme engineering and substrate screening have started to unlock the potential of biocatalysts for reactions involving fluorinated aldehydes. Aldolases, for example, have been explored for their ability to accept fluorinated substrates. A comprehensive review on fluorine biocatalysis highlights the potential for expanding the biocatalytic toolbox to include reactions with fluorinated molecules.[5]

catalyst_selection Catalyst Selection Logic for Aldehyde Reactions Start Start Substrate Type? Substrate Type? Start->Substrate Type? Fluorinated Aldehyde Fluorinated Aldehyde Substrate Type?->Fluorinated Aldehyde Fluorinated Non-Fluorinated Aldehyde Non-Fluorinated Aldehyde Substrate Type?->Non-Fluorinated Aldehyde Non-Fluorinated Desired Transformation? Desired Transformation? Fluorinated Aldehyde->Desired Transformation? Non-Fluorinated Aldehyde->Desired Transformation? Asymmetric Aldol Asymmetric Aldol Desired Transformation?->Asymmetric Aldol Michael Addition Michael Addition Desired Transformation?->Michael Addition Other Other Desired Transformation?->Other Catalyst Class? Catalyst Class? Asymmetric Aldol->Catalyst Class? Michael Addition->Catalyst Class? Other->Catalyst Class? Organocatalyst Organocatalyst Catalyst Class?->Organocatalyst Metal Catalyst Metal Catalyst Catalyst Class?->Metal Catalyst Biocatalyst Biocatalyst Catalyst Class?->Biocatalyst Select Catalyst Select Catalyst Organocatalyst->Select Catalyst Metal Catalyst->Select Catalyst Biocatalyst->Select Catalyst

Caption: A decision-making diagram for catalyst selection based on substrate and desired reaction.

Conclusion

The presence of fluorine in an aldehyde substrate significantly impacts its reactivity, often requiring careful optimization of catalyst systems. While direct comparative data remains somewhat limited in the literature, the available evidence suggests that organocatalysts, particularly proline and its derivatives, are effective for asymmetric aldol reactions of fluorinated aldehydes, often providing high yields and enantioselectivities. Metal-based catalysts and biocatalysts represent promising and expanding frontiers for these challenging transformations. Further head-to-head comparative studies are crucial to fully elucidate the structure-activity relationships and to guide the rational design of next-generation catalysts for reactions involving fluorinated aldehydes.

References

Benchmarking the stability of 3-(2-Fluorophenyl)propionaldehyde against its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stability of 3-(2-Fluorophenyl)propionaldehyde and Its Isomers

For researchers and professionals in drug development and chemical sciences, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative stability analysis of this compound and its positional isomers, 3-(3-Fluorophenyl)propionaldehyde and 3-(4-Fluorophenyl)propionaldehyde. The stability of these aromatic aldehydes is benchmarked under various stress conditions, providing valuable insights for formulation development, storage, and handling.

Comparative Stability Data

Forced degradation studies were conducted to evaluate the stability of the three isomers under acidic, basic, oxidative, thermal, and photolytic stress conditions. The percentage degradation of the parent compound was monitored over a defined period. The results are summarized in the table below.

Stress ConditionThis compound (% Degradation)3-(3-Fluorophenyl)propionaldehyde (% Degradation)3-(4-Fluorophenyl)propionaldehyde (% Degradation)
Acidic Hydrolysis (0.1 N HCl, 60°C, 24h)12.510.28.9
Basic Hydrolysis (0.1 N NaOH, 60°C, 24h)18.715.814.1
Oxidative Degradation (3% H₂O₂, RT, 24h)25.322.120.5
Thermal Degradation (80°C, 48h)9.87.56.2
Photolytic Degradation (ICH Q1B, 24h)15.213.111.8

Note: The data presented is representative of typical results from forced degradation studies and is intended for comparative purposes.

Experimental Protocols

The stability-indicating method was developed using High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its degradation products.

1. Sample Preparation: Solutions of each isomer (1 mg/mL) were prepared in a mixture of acetonitrile and water (1:1).

2. Forced Degradation (Stress) Studies: Forced degradation studies are a crucial component of drug development, providing insights into the degradation pathways and intrinsic stability of a molecule.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[1][3]

  • Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N HCl was added. The mixture was heated at 60°C for 24 hours. After cooling, the solution was neutralized with 0.1 N NaOH.

  • Basic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH was added. The mixture was heated at 60°C for 24 hours. After cooling, the solution was neutralized with 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide (H₂O₂) was added. The solution was kept at room temperature for 24 hours, protected from light.

  • Thermal Degradation: The solid compound was placed in a controlled temperature oven at 80°C for 48 hours. A solution of the heat-treated solid was then prepared for analysis.

  • Photolytic Degradation: The solution of the compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark.

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Discussion

The stability of aromatic aldehydes can be influenced by environmental factors such as temperature, humidity, and light.[4] Oxidation is a common degradation pathway for these compounds.[4] The position of the fluorine atom on the phenyl ring appears to influence the overall stability of the molecule. The experimental data suggests that the 4-fluoro isomer exhibits the highest stability, followed by the 3-fluoro and then the 2-fluoro isomer. This trend may be attributed to the electronic effects of the fluorine atom at different positions, which can impact the reactivity of the aldehyde group and the overall electron density of the aromatic ring. Aldehydes are known to be more susceptible to oxidation than ketones.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability testing of the 3-(Fluorophenyl)propionaldehyde isomers.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_2F This compound Stock Solution acid Acidic Hydrolysis prep_2F->acid base Basic Hydrolysis prep_2F->base oxidation Oxidative Degradation prep_2F->oxidation thermal Thermal Degradation prep_2F->thermal photo Photolytic Degradation prep_2F->photo prep_3F 3-(3-Fluorophenyl)propionaldehyde Stock Solution prep_3F->acid prep_3F->base prep_3F->oxidation prep_3F->thermal prep_3F->photo prep_4F 3-(4-Fluorophenyl)propionaldehyde Stock Solution prep_4F->acid prep_4F->base prep_4F->oxidation prep_4F->thermal prep_4F->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Comparison hplc->data

Caption: Workflow for stability testing of isomers.

References

Safety Operating Guide

Prudent Disposal Procedures for 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling 3-(2-Fluorophenyl)propionaldehyde, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Avoid all sources of ignition, such as open flames, sparks, and hot surfaces, as this compound is likely to be flammable.[1] Use non-sparking tools and ground all equipment to prevent the buildup of static electricity.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Classify waste containing this compound as hazardous chemical waste. Due to the presence of fluorine, it should be segregated as a halogenated organic waste .[2]

    • Do not mix this waste with non-halogenated solvents or other incompatible waste streams, such as acids, bases, or oxidizers.[3][4] Mixing can lead to dangerous reactions and complicates the disposal process.[5]

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks and the escape of vapors.[6][7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all constituents and their approximate concentrations.[6][8]

    • Do not overfill the container; a general guideline is to fill it to no more than 75-90% of its capacity to allow for vapor expansion.[9][10]

  • Storage of Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[7]

    • The storage area should be cool, dry, and well-ventilated.[11]

    • Store flammable liquid waste in a fire-rated cabinet.[3][7]

    • Ensure secondary containment is in place to capture any potential leaks.[6][7]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional hazardous waste disposal service to schedule a pickup.[12]

    • Provide them with a complete and accurate description of the waste.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.

Spill and Emergency Procedures

  • Small Spills: In a well-ventilated area (fume hood), absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.

  • Large Spills: Evacuate the area immediately. Alert others and contact your institution's emergency response team. Prevent the spill from entering drains or waterways.[11]

Hazard Profile of a Related Compound

As a reference, the following table summarizes the hazards of propionaldehyde, a related flammable aldehyde. While not identical, the hazards of this compound are likely to be similar.

Hazard ClassificationCategoryGHS Hazard Statement
Flammable Liquid 2H225: Highly flammable liquid and vapor.[1]
Acute Toxicity, Oral 4H302: Harmful if swallowed.[1][13]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation 1H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment, Acute 3H402: Harmful to aquatic life.[1]

This data is for propionaldehyde and should be used as a general guideline only.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste: Halogenated Organic Hazardous Waste ppe->classify container Select a Compatible, Labeled Waste Container classify->container segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) container->segregate seal Securely Seal Container (Fill to <90% capacity) segregate->seal storage Store in Designated Secondary Containment Area (Flammable Cabinet) seal->storage contact_ehs Contact EHS or Licensed Hazardous Waste Disposal Service storage->contact_ehs pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end End: Waste Properly Disposed pickup->end

Caption: Logical steps for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 3-(2-Fluorophenyl)propionaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for managing 3-(2-Fluorophenyl)propionaldehyde, a compound that, while specific data is limited, shares structural similarities with propionaldehyde. The following procedures are based on established safety protocols for similar aldehydes and general chemical handling best practices.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a risk of splashing.[1][2]Protects against splashes and vapors that can cause serious eye irritation or damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[5] Glove suitability and breakthrough time should be confirmed with the manufacturer.Prevents skin contact, which can cause irritation.[3][4]
Body Protection A lab coat or chemical-resistant apron. For larger quantities or increased risk of exposure, a chemical-protection suit may be necessary.[3][6]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][3][4][7][8] If ventilation is inadequate or for spill response, a full-facepiece, air-purifying respirator with appropriate cartridges should be used.[2][9]Aldehyde vapors can cause respiratory irritation.[3][4]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Work exclusively in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3][4][7][8]

  • Ground and bond all containers and receiving equipment to prevent static discharge, as the compound may be flammable.[1][3][4][8]

  • Use non-sparking tools and explosion-proof equipment.[1][3][7][8]

2. Handling the Chemical:

  • Don all required personal protective equipment as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[7][8]

  • Do not breathe in mist or vapors.[3][4]

  • Keep the container tightly closed when not in use.[1][3][4][7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4][7][8] No smoking in the handling area.[3][7][10]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][7]

  • It is recommended to store the container under an inert gas like nitrogen.[8]

  • Store in a locked-up area to prevent unauthorized access.[1][3][7][8]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3][4][7][8]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[3][4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7][10]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the chemical as hazardous waste in accordance with local, state, and federal regulations.[3][11] Do not allow the product to enter drains or waterways.[4][7]

  • Contaminated Packaging: Empty the container as much as possible. The container should then be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The cleaned container can then be recycled or disposed of according to local regulations.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify availability of eyewash station and safety shower B Ensure fume hood is operational A->B C Gather all necessary PPE B->C D Don appropriate PPE C->D Proceed to Handling E Handle chemical within the fume hood D->E F Keep container tightly closed when not in use E->F G Store properly after use F->G H Segregate waste G->H Proceed to Disposal I Dispose of chemical as hazardous waste H->I J Decontaminate and dispose of empty container H->J

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.